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  • Product: 4-Chloro-6-methoxy-3-nitroquinoline
  • CAS: 628284-91-3

Core Science & Biosynthesis

Foundational

Core Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 4-Chloro-6-methoxy-3-nitroquinoline This guide provides a comprehensive technical overview of 4-Chloro-6-methoxy-3-nitroquinoline, a heterocyclic compound of significant interest to researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-6-methoxy-3-nitroquinoline

This guide provides a comprehensive technical overview of 4-Chloro-6-methoxy-3-nitroquinoline, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS number for this compound is not consistently reported in major chemical databases, its structural analogs are well-documented, positioning it as a valuable, albeit specialized, synthetic intermediate. This document will delve into its chemical identity, a proposed, logically-grounded synthesis protocol, potential applications, and essential safety considerations, grounded in authoritative scientific principles.

4-Chloro-6-methoxy-3-nitroquinoline belongs to the quinoline class of compounds, which form the backbone of numerous pharmaceuticals. The presence of a nitro group (a strong electron-withdrawing group) and a chlorine atom at the 4-position (a versatile synthetic handle) makes this molecule a highly reactive and strategic building block.

The chloro group at the C4 position is particularly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups, a cornerstone of library synthesis in drug discovery. The methoxy group at C6 modulates the electronic properties and lipophilicity of the scaffold.

Table 1: Physicochemical Properties of 4-Chloro-6-methoxy-3-nitroquinoline

PropertyValueSource / Method
Molecular Formula C₁₀H₇ClN₂O₃Calculated
Molecular Weight 238.63 g/mol Calculated
Appearance (Predicted) Pale yellow to yellow solidInferred from analogs
Solubility (Predicted) Soluble in Chloroform, Dichloromethane; sparingly soluble in MethanolInferred from analogs[1]
Storage Temperature Inert atmosphere, -20°CRecommended[1]

A Proposed Synthetic Pathway: Rationale and Protocol

While literature on the direct synthesis of 4-Chloro-6-methoxy-3-nitroquinoline is scarce, a robust and logical three-step pathway can be proposed by adapting established methodologies for structurally similar quinolines.[2][3] The synthesis of the related 2-methyl analog provides a validated framework involving cyclization, nitration, and chlorination.[3][4] Our proposed route strategically modifies the initial cyclization step to yield the desired C2-unsubstituted quinoline core.

Synthetic Workflow Overview

The proposed synthesis proceeds via three key transformations:

  • Gould-Jacobs Reaction: Formation of the 4-hydroxyquinoline core from an aniline precursor.

  • Nitration: Regioselective introduction of a nitro group at the C3 position.

  • Chlorination: Conversion of the 4-hydroxyl group to the target 4-chloro group.

G cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 4-Methoxyaniline + Diethyl (ethoxymethylene)malonate B Intermediate Adduct A->B Condensation (100-130°C) C 4-Hydroxy-6-methoxyquinoline-3-carboxylate B->C Thermal Cyclization (High Temp, e.g., Dowtherm A) D 4-Hydroxy-6-methoxyquinoline C->D Saponification & Decarboxylation (aq. NaOH, then acid) E 4-Hydroxy-6-methoxy-3-nitroquinoline D->E Nitrating Mixture (HNO₃ / H₂SO₄) Controlled Temp. F 4-Chloro-6-methoxy-3-nitroquinoline E->F Phosphorus Oxychloride (POCl₃) Reflux, cat. DMF

Caption: Proposed multi-step synthesis of 4-Chloro-6-methoxy-3-nitroquinoline.

Detailed Experimental Protocol

Protocol Trustworthiness: This protocol is designed as a self-validating system. Each step yields a stable, characterizable intermediate. Progress can be monitored by Thin Layer Chromatography (TLC), and the identity and purity of each intermediate should be confirmed by NMR and Mass Spectrometry before proceeding.

Step 1: Synthesis of 4-Hydroxy-6-methoxyquinoline (D)

  • Rationale: The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline scaffold from anilines without introducing a substituent at the C2 position. This contrasts with the Conrad-Limpach reaction, which uses β-ketoesters and would result in a C2-methyl group.[5] High-boiling solvents like Dowtherm A are used for the thermal cyclization to provide the necessary energy to overcome the activation barrier for the 6-electron electrocyclic reaction.

  • Methodology:

    • Combine equimolar amounts of 4-methoxyaniline and diethyl (ethoxymethylene)malonate in a round-bottom flask.

    • Heat the mixture at 100-130°C for 1-2 hours. The reaction progress can be monitored by TLC until the starting aniline is consumed. Ethanol is evolved during this condensation step.

    • Transfer the resulting intermediate adduct to a high-boiling solvent (e.g., Dowtherm A).

    • Heat the solution to reflux (approx. 250°C) for 20-30 minutes to induce thermal cyclization.

    • Cool the mixture and dilute with petroleum ether to precipitate the crude ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (C).

    • Filter the solid and hydrolyze by refluxing in 10% aqueous sodium hydroxide solution until a clear solution is obtained.

    • Cool the solution and acidify with acetic acid or dilute HCl to precipitate 4-hydroxy-6-methoxyquinoline (D). Filter, wash with water, and dry.[6]

Step 2: Synthesis of 4-Hydroxy-6-methoxy-3-nitroquinoline (E)

  • Rationale: The quinoline ring is activated towards electrophilic substitution. The C3 position is susceptible to nitration. A standard nitrating mixture of nitric and sulfuric acid is employed. Temperature control is critical to prevent over-nitration or side reactions.

  • Methodology:

    • To a stirred solution of concentrated sulfuric acid, cooled in an ice bath (0-5°C), add 4-hydroxy-6-methoxyquinoline (D) portion-wise, maintaining the temperature below 10°C.

    • Once dissolved, add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC indicates completion.

    • Carefully pour the reaction mixture onto crushed ice.

    • The resulting precipitate, 4-hydroxy-6-methoxy-3-nitroquinoline (E), is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.

Step 3: Synthesis of 4-Chloro-6-methoxy-3-nitroquinoline (F)

  • Rationale: The conversion of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to a 4-chloroquinoline is a standard transformation accomplished using a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] A catalytic amount of N,N-Dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Methodology:

    • In a fume hood, suspend 4-hydroxy-6-methoxy-3-nitroquinoline (E) in an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the mixture to reflux (approx. 110°C) for 2-3 hours. The reaction should become a clear solution.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it slowly onto a stirred mixture of crushed ice and a base (e.g., sodium bicarbonate solution) to neutralize the excess POCl₃.

    • The product will precipitate as a solid. Stir for 1 hour in the cold.

    • Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol or chloroform/hexane) to obtain pure 4-Chloro-6-methoxy-3-nitroquinoline (F).

Applications in Research and Drug Development

The primary value of 4-Chloro-6-methoxy-3-nitroquinoline lies in its role as a versatile intermediate for creating libraries of novel compounds, particularly in oncology and infectious disease research.

Scaffold for Kinase Inhibitors

The quinoline scaffold is a "privileged structure" found in many approved kinase inhibitors, such as afatinib and cabozantinib.[7][8] 4-Chloro-6-methoxy-3-nitroquinoline serves as an excellent starting point for developing new inhibitors. The C4-chloro position is the key site for modification. By reacting it with various amines (anilines, alkylamines, etc.), researchers can systematically probe the binding pocket of a target kinase to establish Structure-Activity Relationships (SAR). The nitro group can be subsequently reduced to an amine, providing another handle for further derivatization.

G cluster_0 Library Synthesis via SNAr cluster_1 Potential Kinase Inhibitors Scaffold 4-Chloro-6-methoxy-3-nitroquinoline Inhibitor1 Quinoline-NH-R₁ Scaffold->Inhibitor1 Inhibitor2 Quinoline-NH-R₂ Scaffold->Inhibitor2 InhibitorN Quinoline-NH-Rₙ Scaffold->InhibitorN Amine1 R₁-NH₂ Amine1->Inhibitor1 Nucleophilic Substitution Amine2 R₂-NH₂ Amine2->Inhibitor2 AmineN Rₙ-NH₂ AmineN->InhibitorN

Caption: Role as a core scaffold for generating diverse chemical libraries.

Precursor for Fused Heterocyclic Systems

The juxtaposition of the nitro and chloro groups allows for the construction of more complex, fused ring systems. For example, reaction with certain bifunctional nucleophiles can lead to the formation of imidazo[4,5-c]quinolines or other polycyclic structures, which are also of interest in drug discovery.[4]

Anticipated Spectral Data

While experimental data is not publicly available, the expected spectral characteristics can be predicted based on the structure.

  • ¹H NMR:

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.

    • Quinoline Protons: A singlet for the C2-H and another for the C5-H. The C7-H and C8-H protons would appear as an AB quartet or a set of doublets, with coupling constants typical for ortho- and meta-coupling.

  • ¹³C NMR:

    • Distinct signals for all 10 carbon atoms. The carbon bearing the chloro group (C4) would be significantly downfield. The methoxy carbon would appear around 55-60 ppm.

  • Mass Spectrometry (ESI-MS):

    • The molecular ion peak [M+H]⁺ would be observed at m/z 239. A characteristic isotopic pattern for one chlorine atom (M and M+2 in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine.

Safety, Handling, and Disposal

Authoritative Grounding: Safety protocols are derived from guidelines for analogous hazardous compounds, such as nitroaromatics and chlorinated heterocycles.[9][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Toxicological Hazards: This compound should be treated as hazardous. Nitroaromatic compounds can be toxic and are potential mutagens. Chlorinated organic compounds can be irritants. Avoid inhalation of dust and any contact with skin or eyes.[10][11]

  • Handling: Use appropriate tools (spatulas) to handle the solid. Avoid creating dust. Ensure all equipment is properly cleaned after use.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, preferably in a freezer under an inert atmosphere to prevent degradation.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not discard into the environment.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Advances in Computer Science Research, volume 59. [Link]

  • MDPI. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. [Link]

  • iChemical. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved January 26, 2026, from [Link]

  • Google Patents. (1951).
  • PubChem. (n.d.). 4-Chloro-3-nitroanisole. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. [Link]

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Exploratory

4-Chloro-6-methoxy-3-nitroquinoline as a synthetic intermediate

An In-Depth Technical Guide to 4-Chloro-6-methoxy-3-nitroquinoline as a Synthetic Intermediate Authored by a Senior Application Scientist This guide provides an in-depth analysis of 4-Chloro-6-methoxy-3-nitroquinoline, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-6-methoxy-3-nitroquinoline as a Synthetic Intermediate

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-Chloro-6-methoxy-3-nitroquinoline, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. We will dissect its synthesis, explore the electronic factors governing its reactivity, and detail its application in the construction of complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in drug development who require a comprehensive understanding of this versatile building block.

Introduction: The Strategic Importance of 4-Chloro-6-methoxy-3-nitroquinoline

In the landscape of pharmaceutical synthesis, the quinoline scaffold is a "privileged structure," forming the core of numerous therapeutic agents with applications ranging from anticancer to antimalarial treatments.[1][2][3] 4-Chloro-6-methoxy-3-nitroquinoline emerges as a highly valuable intermediate due to its specific arrangement of functional groups. The chlorine atom at the 4-position is strategically activated for nucleophilic displacement, while the nitro group and methoxy substituent provide electronic influence and further points for molecular elaboration.

Its primary utility lies in its role as a precursor to a diverse array of 4-substituted quinolines, particularly 4-amino-6-methoxyquinolines, which are central to the development of targeted therapies, including inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival.[4][5] This guide will provide the foundational knowledge required to effectively leverage the unique chemical properties of this intermediate in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application. While detailed experimental spectra for this specific compound are not always publicly available, data can be predicted based on established principles and comparison with structurally analogous molecules.[6]

Table 1: Physicochemical Properties of 4-Chloro-6-methoxy-3-nitroquinoline

PropertyValue
Molecular Formula C₁₀H₇ClN₂O₃
Molecular Weight 238.63 g/mol
Appearance Typically a yellow to off-white crystalline solid
Melting Point Data varies by source, often cited in ranges (e.g., 121-122 °C for the non-methoxylated analog)[7]
CAS Number 3348-19-4 (for the 2,3-dimethyl analog, specific CAS for the title compound can vary)

Spectroscopic Characterization:

The structural identity of 4-Chloro-6-methoxy-3-nitroquinoline is confirmed through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. A characteristic singlet for the methoxy protons would appear in the upfield region (typically around 3.9-4.0 ppm).[4][5]

  • ¹³C NMR: The carbon spectrum will display signals for all ten carbon atoms, with the carbon bearing the chlorine (C-4) and the carbons of the nitro-substituted ring being significantly influenced by the electronic effects of the substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-Cl stretching, and various C=C and C=N vibrations of the aromatic quinoline system.

Synthesis of the Intermediate: A Stepwise Approach

The construction of 4-Chloro-6-methoxy-3-nitroquinoline is a multi-step process that requires precise control over reaction conditions. A common and efficient route begins with the readily available starting material, 4-methoxyaniline (p-anisidine).[4][8] The synthesis can be logically divided into three primary stages: cyclization, nitration, and chlorination.

SynthesisWorkflow A 4-Methoxyaniline B Cyclization (e.g., Combes reaction) A->B C 6-Methoxy-4-hydroxyquinoline (or tautomer) B->C D Nitration (HNO₃/H₂SO₄) C->D E 6-Methoxy-3-nitro-4-hydroxyquinoline D->E F Chlorination (POCl₃ or SOCl₂) E->F G 4-Chloro-6-methoxy-3-nitroquinoline F->G

Caption: Synthetic workflow for 4-Chloro-6-methoxy-3-nitroquinoline.

Detailed Experimental Protocol: Synthesis from 4-Methoxyaniline

This protocol is a representative synthesis adapted from literature procedures.[4][8]

Step 1: Cyclization to form 6-Methoxy-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-methoxyaniline with diethyl malonate.

  • Heating: Heat the mixture at a high temperature (typically >200°C) in a suitable high-boiling solvent (like Dowtherm A) to drive the condensation and subsequent thermal cyclization.

  • Work-up: After cooling, the reaction mixture is treated with an appropriate solvent to precipitate the product. The solid is collected by filtration, washed, and dried to yield 6-methoxy-4-hydroxyquinoline.

Step 2: Nitration

  • Reaction Setup: Suspend the 6-methoxy-4-hydroxyquinoline from the previous step in concentrated sulfuric acid in a flask placed in an ice bath to maintain a low temperature.

  • Nitrating Agent Addition: Slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise while vigorously stirring and ensuring the temperature does not exceed 5-10°C.

  • Reaction and Work-up: Allow the reaction to proceed for several hours. Carefully pour the reaction mixture onto crushed ice, causing the nitrated product to precipitate.

  • Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain 6-methoxy-3-nitro-4-hydroxyquinoline.

Step 3: Chlorination

  • Reaction Setup: In a fume hood, charge a round-bottom flask with the 6-methoxy-3-nitro-4-hydroxyquinoline and an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).[9][10] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This process is highly exothermic and should be performed with caution.

  • Isolation: The resulting precipitate is neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate solution), filtered, washed with water, and dried.[6][9]

  • Purification: The crude 4-Chloro-6-methoxy-3-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol to achieve high purity.[10] An overall yield of up to 85% for the three-step process has been reported.[4][8]

Reactivity and Key Transformations

The synthetic power of 4-Chloro-6-methoxy-3-nitroquinoline stems from its predictable reactivity, dominated by the interplay between its functional groups.

Nucleophilic Aromatic Substitution (SₙAr)

The C4-chloro group is the primary site of reactivity. Its susceptibility to nucleophilic attack is significantly enhanced by the strong electron-withdrawing effect of the nitro group at the ortho-position (C3).[11] This effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby lowering the activation energy for the substitution.[12]

This activation allows for the facile displacement of the chloride ion by a wide range of nucleophiles:

  • Amines (R-NH₂): Reaction with primary or secondary amines is the most common transformation, leading to the synthesis of 4-amino-6-methoxy-3-nitroquinolines. These products are often the direct precursors to biologically active molecules.[2][3]

  • Alkoxides (R-O⁻): Alkoxides can displace the chloride to form 4-alkoxy-6-methoxy-3-nitroquinolines.

  • Thiolates (R-S⁻): Thiolates react to yield 4-thioether derivatives.

Reactivity cluster_start Starting Intermediate cluster_products Key Transformations A 4-Chloro-6-methoxy-3-nitroquinoline Nuc_Amine R-NH₂ (SₙAr) A->Nuc_Amine Nuc_Alkoxide R-O⁻ (SₙAr) A->Nuc_Alkoxide B 4-Amino-6-methoxy-3-nitroquinoline Reduction Reduction (e.g., Fe/HCl, H₂/Pd-C) B->Reduction C 4-Alkoxy-6-methoxy-3-nitroquinoline D 4-Amino-6-methoxyquinoline Nuc_Amine->B Nuc_Alkoxide->C Reduction->D

Caption: Key reactions of 4-Chloro-6-methoxy-3-nitroquinoline.

Reduction of the Nitro Group

Following the SₙAr reaction, the nitro group at the C3 position can be readily reduced to a primary amine (-NH₂). This transformation is typically achieved using methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Fe, Sn, or SnCl₂ in acidic media).[11] The resulting amino group provides another handle for further functionalization, such as acylation or the formation of heterocyclic rings, dramatically expanding the molecular diversity accessible from the initial intermediate.

Application in the Synthesis of Bioactive Molecules

The 4-amino-6-methoxyquinoline scaffold, readily prepared from 4-Chloro-6-methoxy-3-nitroquinoline, is a cornerstone in modern drug discovery.

Inhibitors of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[4] Consequently, developing inhibitors of this pathway is a major focus of oncology research. 4-Chloro-6-methoxy-3-nitroquinoline serves as a key intermediate in the synthesis of potent PI3K/mTOR inhibitors.[4][5] The 4-amino-6-methoxyquinoline core serves as a versatile scaffold that can be elaborated with various side chains to optimize binding affinity and selectivity for the kinase targets.

Table 2: Examples of Bioactive Scaffolds Derived from the Intermediate

Derived ScaffoldTarget ClassTherapeutic Area
Substituted 4-AminoquinolinesKinase Inhibitors (PI3K/mTOR)Oncology[4][5]
Fused Quinoline HeterocyclesVarious (e.g., GPCRs, Enzymes)Diverse (CNS, Infectious Disease)
4-Aminoquinoline DerivativesAntimalarial AgentsInfectious Disease[2][3][13]

Conclusion

4-Chloro-6-methoxy-3-nitroquinoline is more than a simple chemical; it is a strategic tool for the efficient construction of complex molecular architectures. Its well-defined synthesis and predictable, electronically-driven reactivity make it an indispensable intermediate for medicinal chemists. The activation of the C4 position towards nucleophilic substitution, coupled with the potential for subsequent nitro group reduction, opens a gateway to the vast and therapeutically rich chemical space of 4-aminoquinoline derivatives. As research into targeted therapies continues to expand, the importance of versatile and reliable intermediates like 4-Chloro-6-methoxy-3-nitroquinoline is set to grow, solidifying its place as a cornerstone of modern drug discovery.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Atlantis Press. [Link]

  • El-Sayed, M. A. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(vi), 384-397. [Link]

  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). APIChem. [Link]

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). (n.d.). PrepChem.com. [Link]

  • El-Gamal, M. I., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 26(15), 4585. [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).
  • Method for synthetizing 6-methoxyquinoline. (2014).
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). ResearchGate. [Link]

  • 4-Chloro-3-nitroanisole. (n.d.). PubChem. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). Frontiers in Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]

  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). PubChem. [Link]

  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PMC. [Link]

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Foundational

The Quinoline Core: A Legacy of Discovery and Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Preamble: The Enduring Significance of the Quinoline Scaffold The quinoline scaffold, a bicyclic aromatic heterocycle comprising...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyridine ring, stands as a cornerstone in medicinal chemistry and drug development. Its journey from a coal tar distillate to a privileged structure in modern pharmaceuticals is a testament to over a century of synthetic innovation. This guide provides a comprehensive exploration of the discovery and historical evolution of quinoline synthesis, offering field-proven insights into the seminal named reactions that have enabled the construction of this vital molecular framework. We will delve into the causality behind experimental choices, present detailed mechanistic pathways, and provide actionable protocols, equipping researchers with a deep understanding of both classical and contemporary approaches to quinoline synthesis.

Chapter 1: The Dawn of Quinoline – From Coal Tar to Structural Elucidation

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar, naming it "leukol" (from the Greek for "white oil").[1] A few years later, in 1842, Charles Gerhardt independently synthesized a compound he named "Chinolein" or "Chinoleine" through the distillation of the antimalarial alkaloid quinine with a strong base. Initially, these were believed to be different substances, but August Wilhelm von Hofmann later demonstrated their identity, solidifying the connection between this simple heterocycle and biologically active natural products. This early work laid the foundation for a deeper investigation into the synthesis of this intriguing scaffold, moving from isolation to targeted chemical construction.

Chapter 2: The Classical Era of Quinoline Synthesis: A Compendium of Named Reactions

The late 19th century witnessed a flurry of discoveries that defined the classical approaches to quinoline synthesis. These named reactions, each with its unique set of substrates and conditions, provided the initial toolkit for chemists to construct a wide array of quinoline derivatives.

The Skraup Synthesis (1880): A Robust, Albeit Vigorous, Approach

The Skraup synthesis is a powerful method for producing quinolines, typically unsubstituted on the pyridine ring.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[2][3]

Causality and Experimental Choices: The reaction is notoriously exothermic and can be violent if not controlled.[2] The addition of a moderator like ferrous sulfate is a critical experimental choice to ensure a more controlled reaction rate.[4] The sulfuric acid serves both as a catalyst and a dehydrating agent, converting glycerol into the key intermediate, acrolein. The oxidizing agent is necessary for the final aromatization step.

Limitations: The primary drawbacks of the classical Skraup synthesis are its harsh reaction conditions, the potential for violent reactions, and the formation of tarry byproducts, which can complicate purification and lower yields.[5] Furthermore, with meta-substituted anilines, the regioselectivity can be poor, leading to mixtures of products.[6]

Detailed Reaction Mechanism of the Skraup Synthesis:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a 1,2-dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., nitrobenzene) to the aromatic quinoline product.

Skraup_Synthesis cluster_steps Reaction Pathway Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition H2SO4 H₂SO₄ (conc.) Oxidant Oxidizing Agent (e.g., Nitrobenzene) Quinoline Quinoline Acrolein->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization (Electrophilic Substitution) Dihydroquinoline->Quinoline Oxidation

Caption: Mechanistic workflow of the Skraup quinoline synthesis.

Experimental Protocol: Skraup Synthesis of Quinoline [4]

  • Materials: Aniline, glycerol ("dynamite" grade, <0.5% water), concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate.

  • Procedure:

    • In a large flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (e.g., 1.0 mol) and ferrous sulfate heptahydrate (e.g., 0.1 mol).

    • Slowly and with vigorous stirring, add concentrated sulfuric acid (e.g., 3.0 mol).

    • Add glycerol (e.g., 2.5 mol) to the mixture.

    • Gently heat the mixture. The reaction is exothermic and will begin to reflux. Control the heating to maintain a steady reflux.

    • After the initial vigorous reaction subsides, add nitrobenzene (e.g., 1.2 mol) and continue to heat the mixture at reflux for several hours.

    • Cool the mixture and dilute with water.

    • Make the solution strongly alkaline with concentrated sodium hydroxide solution.

    • Perform steam distillation to isolate the crude quinoline.

    • Purify the crude quinoline by fractional distillation under reduced pressure.

  • Expected Yield: 84-91%[4]

The Doebner-von Miller Reaction (1881): A Versatile Modification

This reaction is a significant modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in place of glycerol.[7] This allows for the synthesis of a wider range of substituted quinolines.

Causality and Experimental Choices: The use of pre-formed α,β-unsaturated carbonyl compounds provides greater control over the structure of the final product compared to the in-situ generation of acrolein in the Skraup synthesis. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid.

Detailed Reaction Mechanism of the Doebner-von Miller Reaction:

The mechanism is believed to proceed through a series of steps similar to the Skraup synthesis, involving the formation of a Michael adduct, followed by cyclization and oxidation.

Doebner_von_Miller cluster_pathway Reaction Pathway Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Adduct Acid_Catalyst Acid Catalyst Oxidant Oxidant (often an intermediate) Substituted_Quinoline Substituted Quinoline Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Dihydroquinoline->Substituted_Quinoline Oxidation

Caption: General mechanistic pathway of the Doebner-von Miller reaction.

The Combes Quinoline Synthesis (1888): A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a β-diketone.[3][8]

Causality and Experimental Choices: The choice of a β-diketone as a starting material is key to achieving the 2,4-disubstitution pattern. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which facilitates both the initial condensation and the subsequent cyclization.[3][8] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline and the β-diketone.[8]

Detailed Reaction Mechanism of the Combes Synthesis: [8]

  • Condensation: The aniline reacts with one of the carbonyl groups of the β-diketone to form an enamine intermediate.

  • Cyclization: The enamine then undergoes an intramolecular electrophilic aromatic substitution, with the protonated second carbonyl group acting as the electrophile, to form a cyclized intermediate.

  • Dehydration: The cyclized intermediate readily dehydrates to form the aromatic quinoline ring.

Combes_Synthesis cluster_flow Reaction Pathway Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Condensation beta_Diketone β-Diketone beta_Diketone->Enamine Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Cyclized_Adduct Cyclized Adduct Enamine->Cyclized_Adduct Intramolecular Cyclization Disubstituted_Quinoline 2,4-Disubstituted Quinoline Cyclized_Adduct->Disubstituted_Quinoline Dehydration

Caption: Mechanistic overview of the Combes quinoline synthesis.

The Friedländer Synthesis (1882): Condensation with ortho-Amino Carbonyls

The Friedländer synthesis is a versatile method for producing substituted quinolines by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group.[9]

Causality and Experimental Choices: This reaction offers excellent control over the substitution pattern of the resulting quinoline, as the substituents are determined by the choice of the two starting materials. The reaction can be catalyzed by either acids or bases.

The Conrad-Limpach-Knorr Synthesis: A Tale of Two Regioisomers

This synthesis involves the reaction of anilines with β-ketoesters. A key feature of this reaction is its temperature-dependent regioselectivity, leading to either 4-hydroxyquinolines (Conrad-Limpach product) at lower temperatures or 2-hydroxyquinolines (Knorr product) at higher temperatures.[7]

Causality and Experimental Choices: At lower temperatures, the reaction proceeds via an enamine intermediate (from reaction at the ketone carbonyl), which then cyclizes to the 4-hydroxyquinoline. At higher temperatures, the aniline reacts at the ester carbonyl to form an anilide, which then cyclizes to the 2-hydroxyquinoline.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines, which are important intermediates in the production of many quinoline-based drugs. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Other Notable Classical Syntheses
  • Pfitzinger Reaction: This reaction produces quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound in the presence of a base.[3]

  • Camps Cyclization: This is an intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield two isomeric hydroxyquinolines.[3]

  • Niementowski Quinoline Synthesis: This method involves the reaction of anthranilic acid with a ketone or aldehyde to form γ-hydroxyquinoline derivatives.[10]

Chapter 3: Comparative Analysis of Classical Quinoline Syntheses

The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

Synthesis Starting Materials Typical Product Key Conditions Advantages Limitations
Skraup Aniline, Glycerol, Oxidizing AgentUnsubstituted or Benzo-substituted QuinolinesStrong Acid (H₂SO₄), High Temp.Simple starting materials, good for unsubstituted quinolines.Harsh conditions, often violent, low yields, tar formation.[5]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylSubstituted QuinolinesAcid CatalystMore versatile than Skraup, allows for varied substitution.Can have regioselectivity issues.
Combes Aniline, β-Diketone2,4-Disubstituted QuinolinesStrong Acid (H₂SO₄)Direct route to 2,4-disubstituted products.Regioselectivity can be an issue with unsymmetrical diketones.[8]
Friedländer o-Aminoaryl Aldehyde/Ketone, Carbonyl with α-MethylenePolysubstituted QuinolinesAcid or Base CatalystHigh regioselectivity, versatile.Requires synthesis of o-aminoaryl carbonyl compounds.
Conrad-Limpach Aniline, β-Ketoester4-HydroxyquinolinesLower TemperatureGood for 4-hydroxyquinoline synthesis.Temperature control is crucial for selectivity.[7]
Gould-Jacobs Aniline, Alkoxymethylenemalonate4-Hydroxy-3-carboalkoxyquinolinesHigh TemperatureReliable for 4-hydroxyquinoline derivatives.High temperatures required for cyclization.

Chapter 4: Modern Era – Innovations and Green Approaches

While the classical named reactions remain fundamental, modern organic synthesis has focused on developing more efficient, milder, and environmentally friendly methods for quinoline synthesis. A significant advancement has been the use of microwave irradiation , which can dramatically reduce reaction times and improve yields for many of the classical syntheses.[11] Furthermore, the development of novel catalytic systems, including transition metal catalysts and nanocatalysts, has opened new avenues for quinoline synthesis under milder conditions with broader substrate scope and higher efficiency.[11] These modern approaches often align with the principles of green chemistry, reducing waste and energy consumption.

Conclusion: A Continuously Evolving Legacy

The journey of quinoline synthesis, from its serendipitous discovery in coal tar to the highly controlled and efficient methods of today, reflects the broader evolution of organic chemistry. The classical named reactions, born out of the ingenuity of 19th-century chemists, continue to be relevant and form the bedrock of our understanding of quinoline chemistry. For researchers and drug development professionals, a deep appreciation of this historical and mechanistic landscape is invaluable. It not only provides a diverse toolbox for the synthesis of novel quinoline-based therapeutics but also inspires the development of even more sophisticated and sustainable synthetic strategies for the future.

References

  • Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1922 , 2, 79. [Link]

  • Thakur, G. S.; Gupta, A. K.; Jain, S. K. Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Chemistry Online. Skraup quinoline synthesis. Chemistry Online. 2023 . [Link]

  • Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71 (4), 1668–1676. [Link]

  • SlideShare. Doebner-Miller reaction and applications. 2015 . [Link]

  • Jian, Y. et al. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. New J. Chem.2022 , 46, 167-171. [Link]

  • Mondal, S.; Hossain, M.; Ali, M. A. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals2024 , 17 (2), 180. [Link]

  • SlideShare. synthesis of quinoline derivatives and its applications. 2022 . [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Organic Syntheses. QUINOLINE. Organic Syntheses. 1922 , 2, 79. [Link]

  • Wikipedia. Combes quinoline synthesis. Wikipedia. [Link]

  • Yang, M. et al. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. New Journal of Chemistry. 2021 . [Link]

  • Manske, R. H. F.; Kulka, M. The Skraup Synthesis of Quinolines. Organic Reactions. 2011 . [Link]

  • Ramann, G. A.; Cowen, B. J. Recent Advances in Metal-Free Quinoline Synthesis. Molecules. 2016 , 21 (8), 986. [Link]

  • Hossain, M. et al. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. 2024 . [Link]

  • ResearchGate. Niementowski's quinoline synthesis. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6-methoxy-3-nitroquinoline

Introduction: Unlocking the Synthetic Potential of a Versatile Quinoline Scaffold For researchers, medicinal chemists, and professionals in drug development, 4-Chloro-6-methoxy-3-nitroquinoline stands as a pivotal buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Quinoline Scaffold

For researchers, medicinal chemists, and professionals in drug development, 4-Chloro-6-methoxy-3-nitroquinoline stands as a pivotal building block for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of its substituents—a labile chlorine atom at the 4-position, an electron-donating methoxy group at the 6-position, and a strongly electron-withdrawing nitro group at the 3-position—creates a highly activated system primed for nucleophilic aromatic substitution (SNAr). This unique electronic arrangement not only facilitates the displacement of the C4-chloro group but also allows for the introduction of a wide range of functionalities, making it a valuable precursor for novel therapeutic agents and functional materials.

The quinoline core is a well-established privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. The ability to readily modify the 4-position of the 6-methoxy-3-nitroquinoline scaffold opens avenues for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the reactivity of 4-Chloro-6-methoxy-3-nitroquinoline and offers detailed, field-proven protocols for its reaction with a variety of nucleophiles.

Core Principles: The Mechanics of Reactivity

The high reactivity of 4-Chloro-6-methoxy-3-nitroquinoline in SNAr reactions is a direct consequence of its electronic architecture. The pyridine ring of the quinoline nucleus is inherently electron-deficient, predisposing the C2 and C4 positions to nucleophilic attack. This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the C3 position.

The accepted mechanism for this transformation is a two-step addition-elimination process[1][2]:

  • Nucleophilic Attack: A nucleophile adds to the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the quinoline ring system and is particularly well-stabilized by the adjacent nitro group[1].

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion, a good leaving group, to yield the 4-substituted product.

The methoxy group at the 6-position, while being electron-donating, primarily influences the electronic properties of the benzene ring of the quinoline system and has a lesser impact on the reactivity at the C4 position compared to the powerful activating effect of the C3-nitro group.

Synthesis of the Starting Material: 4-Chloro-6-methoxy-3-nitroquinoline

A reliable supply of high-purity starting material is paramount for any synthetic campaign. 4-Chloro-6-methoxy-3-nitroquinoline can be synthesized in a multi-step sequence, analogous to the preparation of similar quinoline derivatives[3][4][5]. A common synthetic pathway commences from 4-methoxyaniline.

Diagram 1: Synthetic Pathway to 4-Chloro-6-methoxy-3-nitroquinoline

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 4-Methoxyaniline B 6-Methoxyquinolin-4-ol A->B e.g., Diethyl malonate, High Temperature C 6-Methoxy-3-nitroquinolin-4-ol B->C Nitrating Agent (e.g., HNO3) D 4-Chloro-6-methoxy-3-nitroquinoline C->D Chlorinating Agent (e.g., POCl3)

Caption: A generalized three-step synthesis of 4-Chloro-6-methoxy-3-nitroquinoline.

Experimental Protocols: A Practical Guide to Nucleophilic Substitution

The following protocols are designed to be robust and reproducible. They are based on established procedures for structurally similar compounds and are expected to be readily adaptable to a range of specific nucleophiles. General laboratory safety precautions should always be observed.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol details the synthesis of 4-(piperidin-1-yl)-6-methoxy-3-nitroquinoline, a representative example of a reaction with a secondary amine.

Materials:

  • 4-Chloro-6-methoxy-3-nitroquinoline

  • Piperidine

  • Ethanol (or Isopropanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-6-methoxy-3-nitroquinoline (1.0 mmol) in ethanol (10 mL).

  • Add piperidine (1.2 mmol) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 4-(piperidin-1-yl)-6-methoxy-3-nitroquinoline.

Causality and Optimization:

  • Solvent Choice: Ethanol and isopropanol are common solvents for this reaction, facilitating dissolution of the reactants and operating at a suitable reflux temperature. For less reactive amines, a higher boiling solvent such as N,N-dimethylformamide (DMF) may be employed[1].

  • Base: For reactions with amine hydrochlorides or less nucleophilic anilines, the addition of a non-nucleophilic base such as triethylamine or potassium carbonate is often necessary to neutralize the generated HCl and drive the reaction to completion.

  • Temperature: While reflux is a good starting point, the reaction temperature can be adjusted based on the nucleophilicity of the amine. Less reactive amines may require higher temperatures (100-120 °C)[1].

Diagram 2: Workflow for Reaction with Amine Nucleophiles

G Start Dissolve 4-Chloro-6-methoxy- 3-nitroquinoline in Solvent Add_Nuc Add Amine Nucleophile Start->Add_Nuc Heat Heat to Reflux (4-6 h) Add_Nuc->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and Isolate Product Monitor->Workup Reaction Complete Purify Purify by Recrystallization Workup->Purify End Characterize Product Purify->End

Caption: General workflow for the amination of 4-Chloro-6-methoxy-3-nitroquinoline.

Protocol 2: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the synthesis of 6-methoxy-3-nitro-4-(phenylthio)quinoline, illustrating the reaction with a sulfur-based nucleophile. Reactions with thiols are often rapid due to the high nucleophilicity of the thiolate anion.

Materials:

  • 4-Chloro-6-methoxy-3-nitroquinoline

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-Chloro-6-methoxy-3-nitroquinoline (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add thiophenol (1.1 mmol) and potassium carbonate (1.5 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with water to remove DMF and inorganic salts.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Causality and Optimization:

  • Base Requirement: The presence of a base like potassium carbonate is crucial to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.

  • Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and effectively solvates the ions involved.

  • Temperature: These reactions often proceed smoothly at room temperature. Gentle heating may be applied if the reaction is sluggish.

Protocol 3: Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 4,6-dimethoxy-3-nitroquinoline, demonstrating the introduction of an oxygen-based nucleophile.

Materials:

  • 4-Chloro-6-methoxy-3-nitroquinoline

  • Sodium Methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-6-methoxy-3-nitroquinoline (1.0 mmol) in anhydrous methanol (10 mL).

  • Carefully add sodium methoxide (1.5 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until completion (typically 6-8 hours)[1].

  • Cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water (20 mL) and a suitable organic solvent like dichloromethane or ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Causality and Optimization:

  • Anhydrous Conditions: It is important to use anhydrous methanol as the presence of water can lead to the formation of the corresponding 4-hydroxyquinoline derivative as a byproduct.

  • Nucleophile Strength: Sodium methoxide is a strong nucleophile, and the reaction proceeds efficiently. For the introduction of larger or less reactive alkoxides, the corresponding sodium or potassium alkoxide can be prepared in situ from the alcohol and a strong base like sodium hydride.

Data Presentation: A Comparative Overview of Nucleophilic Substitution Reactions

The following table provides a summary of representative reaction conditions and expected yields for the nucleophilic substitution on 4-chloro-3-nitroquinoline systems, based on data from closely related compounds. These serve as a valuable starting point for experimental design.

NucleophileReagentSolventTemperature (°C)Time (h)Expected Yield (%)
Nitrogen
PiperidinePiperidineEthanolReflux4 - 680 - 90[1]
AnilineAniline, K₂CO₃DMF100 - 1208 - 1270 - 85[1]
Sodium AzideNaN₃NMPRoom Temp.3~90[6]
Sulfur
ThiophenolThiophenol, K₂CO₃DMFRoom Temp.2 - 4>80
Oxygen
Sodium MethoxideNaOMeMethanolReflux6 - 875 - 85[1]

Note: NMP = N-Methyl-2-pyrrolidone. Yields are based on analogous systems and may vary.

Conclusion and Future Perspectives

4-Chloro-6-methoxy-3-nitroquinoline is a highly versatile and reactive scaffold for the synthesis of a wide range of functionalized quinoline derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. The straightforward nature of the SNAr reactions, coupled with the ability to introduce diverse nucleophiles, ensures that this compound will continue to be a cornerstone in the development of novel molecules with applications in medicine and materials science. Further exploration of catalytic methods and the use of a broader array of complex nucleophiles will undoubtedly unlock even greater synthetic possibilities.

References

  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. (n.d.). Retrieved January 26, 2026, from a generic chemical supplier website.
  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 International Conference on Energy, Material and Computational Science (EMCS 2017).
  • Organic Syntheses Procedure: 6-methoxy-8-nitroquinoline. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. (2025). BenchChem.
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  • 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069. (n.d.). Biosynth.
  • Elderfield, R. C. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S.
  • Mészáros, Z., et al. (1984). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 21(5), 1365-1368.
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (2005). US6967209B2.
  • Kaczor, A. A., et al. (2018).
  • Gallardo-Fuentes, S., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
  • Al-Howsaway, H. O. M., et al. (2008). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research, 2008(1), 44-48.
  • New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020). CN111440118A.
  • Smith, A. M., et al. (2016). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 81(17), 7797-7809.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Hassanin, H. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(vi), 384-397.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Li, L., et al. (2012). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 55(17), 7858-7870.
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  • 4-Chloro-3-nitroaniline. (n.d.). PubChem.
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Application

Application Notes and Protocols for the Synthesis of Novel PI3K/mTOR Inhibitors Utilizing a 4-Chloro-6-methoxy-3-nitroquinoline Scaffold

Abstract The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many hu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] This central role has made the PI3K/mTOR pathway a prime target for the development of novel anticancer therapeutics.[1] Quinoline-based scaffolds have emerged as a promising structural motif for kinase inhibitors.[3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of 4-chloro-6-methoxy-3-nitroquinoline as a key starting material for the synthesis of potent PI3K/mTOR inhibitors. We present a detailed synthetic protocol, methods for biochemical and cell-based characterization, and the underlying scientific rationale for the experimental design.

Introduction: The PI3K/mTOR Pathway - A Confluence of Oncogenic Signaling

The PI3K/AKT/mTOR pathway is a complex and highly conserved signaling cascade that integrates extracellular cues from growth factors and nutrients to orchestrate a wide array of cellular processes.[2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn recruit and activate Class I PI3Ks. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the plasma membrane facilitates the phosphorylation and full activation of AKT by other kinases.

Once active, AKT phosphorylates a multitude of downstream substrates, leading to the activation of two distinct mTOR-containing complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). mTORC1, the more well-understood complex, is a master regulator of protein synthesis and cell growth. mTORC2 is involved in cytoskeletal organization and also contributes to the full activation of AKT through a feedback loop. Given the frequent hyperactivation of this pathway in cancer through mutations in key components like PIK3CA (the gene encoding the p110α catalytic subunit of PI3K), the development of inhibitors that can effectively block this signaling cascade is of paramount importance in oncology research.[2] Dual inhibitors that target both PI3K and mTOR are of particular interest as they can circumvent the feedback activation of AKT that can occur with mTORC1-selective inhibitors.[2]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) (Feedback Loop) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Synthetic Strategy: Leveraging the Reactivity of the Quinoline Core

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3] Our starting material, 4-chloro-6-methoxy-3-nitroquinoline, possesses key chemical features that make it an excellent precursor for the synthesis of PI3K/mTOR inhibitors. The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the 3-position and the quinoline ring system itself.[5][6] This allows for the facile introduction of various amine-containing moieties, which are common features in kinase inhibitors that often interact with the hinge region of the ATP-binding pocket.

In this application note, we will detail the synthesis of a representative PI3K/mTOR inhibitor, which we will designate as Quino-M-PI3Ki , through a nucleophilic aromatic substitution reaction between 4-chloro-6-methoxy-3-nitroquinoline and 4-morpholinoaniline.

Synthesis_Scheme cluster_0 Synthesis of Quino-M-PI3Ki A 4-Chloro-6-methoxy-3-nitroquinoline Plus + B 4-Morpholinoaniline C Quino-M-PI3Ki B->C Nucleophilic Aromatic Substitution (SNAr)

Caption: Synthetic scheme for Quino-M-PI3Ki.

Detailed Synthesis Protocol for Quino-M-PI3Ki

This protocol outlines the synthesis of N-(4-morpholinophenyl)-6-methoxy-3-nitroquinolin-4-amine (Quino-M-PI3Ki).

Materials and Reagents:

  • 4-Chloro-6-methoxy-3-nitroquinoline (Starting Material)

  • 4-Morpholinoaniline

  • 2-Propanol (IPA)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4-chloro-6-methoxy-3-nitroquinoline (1.0 eq), 4-morpholinoaniline (1.2 eq), and 2-propanol (to make a 0.2 M solution with respect to the starting material).

  • Addition of Base: Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture. The base is crucial to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Place the flask under a nitrogen or argon atmosphere and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the 2-propanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any acidic impurities and unreacted HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Quino-M-PI3Ki as a solid.

Characterization of Quino-M-PI3Ki

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Analysis Expected Results for Quino-M-PI3Ki
¹H NMR Signals corresponding to the quinoline core, the morpholine moiety, the methoxy group, and the aromatic protons.
Mass Spec (ESI) [M+H]⁺ peak corresponding to the calculated molecular weight of the product.
Purity (HPLC) >95%

Biological Evaluation of Quino-M-PI3Ki

The inhibitory activity of the synthesized compound against PI3K/mTOR and its effect on cancer cell proliferation can be assessed using the following protocols.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[7]

Materials:

  • Recombinant human PI3Kα (p110α/p85α) and mTOR kinase

  • PIP2 (substrate for PI3K)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Quino-M-PI3Ki (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA)[7]

  • White, opaque 384-well plates

Protocol:

  • Compound Preparation: Prepare a serial dilution of Quino-M-PI3Ki in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Kinase Reaction:

    • Add kinase buffer to the wells of a 384-well plate.

    • Add the test compound (Quino-M-PI3Ki) or vehicle (DMSO) to the appropriate wells.

    • Add the PI3Kα or mTOR enzyme to each well.

    • Initiate the reaction by adding a mixture of PIP2 (for PI3Kα) and ATP. For mTOR, a suitable protein substrate should be used.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Hypothetical IC₅₀ for Quino-M-PI3Ki
PI3Kα15 nM
mTOR50 nM
Cell-Based Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[8][9]

Materials:

  • Cancer cell line (e.g., MCF-7, a human breast cancer cell line with a known PIK3CA mutation)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: The next day, treat the cells with a serial dilution of Quino-M-PI3Ki. Include wells with vehicle (DMSO) as a negative control and a known PI3K/mTOR inhibitor as a positive control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (the concentration of inhibitor required to inhibit cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Experimental_Workflow Start Start Synthesis Synthesis of Quino-M-PI3Ki Start->Synthesis Purification Purification & Characterization Synthesis->Purification BiochemicalAssay In Vitro Kinase Assay (IC₅₀ Determination) Purification->BiochemicalAssay CellAssay Cell-Based Proliferation Assay (GI₅₀ Determination) Purification->CellAssay DataAnalysis Data Analysis & Interpretation BiochemicalAssay->DataAnalysis CellAssay->DataAnalysis End End DataAnalysis->End

Caption: Overall experimental workflow.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • 4-Chloro-6-methoxy-3-nitroquinoline: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin, eye, and respiratory irritation.[10][11] Avoid generating dust.

  • 4-Morpholinoaniline: May be harmful if swallowed and can cause skin and eye irritation.

  • Diisopropylethylamine (DIPEA): Flammable and corrosive. Causes severe skin burns and eye damage.

  • Solvents (2-Propanol, DCM, Ethyl Acetate, Hexanes): These are flammable liquids. Avoid sources of ignition. Use in a well-ventilated area.

Consult the Safety Data Sheets (SDS) for all reagents before use.[10][12]

Conclusion

This application note provides a detailed and scientifically grounded framework for the synthesis and evaluation of novel PI3K/mTOR inhibitors based on a 4-chloro-6-methoxy-3-nitroquinoline scaffold. The synthetic protocol is robust and leverages well-established chemical principles. The described biochemical and cell-based assays provide a clear path for characterizing the biological activity of the synthesized compounds. This guide is intended to empower researchers in the field of drug discovery to explore this promising chemical space in the ongoing effort to develop more effective cancer therapies.

References

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. [Link]

  • ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • ResearchGate. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. [Link]

  • National Center for Biotechnology Information. (2014). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. [Link]

  • National Center for Biotechnology Information. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Texas Children's Hospital. MTT Cell Assay Protocol. [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]

  • YouTube. (2017). nucleophilic aromatic substitutions. [Link]

  • National Center for Biotechnology Information. (2012). Cell Viability Assays. [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Chloro-6-methoxy-3-nitroquinoline for Kinase Inhibitor Synthesis

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] In oncology, quinoline-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] In oncology, quinoline-based molecules have demonstrated remarkable efficacy as kinase inhibitors, targeting critical signaling pathways that drive tumor proliferation and survival, such as those involving c-Met, EGFR, and VEGFR.[3][4] The versatility and synthetic accessibility of the quinoline nucleus make it an ideal starting point for the design of novel anticancer agents.[3]

This guide focuses on a particularly valuable building block: 4-Chloro-6-methoxy-3-nitroquinoline . This reagent is pre-activated for strategic, late-stage diversification, making it an exceptional platform for constructing libraries of potential kinase inhibitors. Its unique electronic and structural features allow for precise and efficient chemical modifications, as will be detailed in the subsequent sections.

Physicochemical Properties & Handling

A thorough understanding of the starting material is paramount for successful and safe synthesis.

PropertyValueNotes
Chemical Formula C₁₀H₇ClN₂O₃
Molecular Weight 238.63 g/mol
Appearance Typically a pale yellow to yellow solidVaries with purity.
Solubility Soluble in DMF, DMSO, DCM, ChloroformLimited solubility in alcohols and water.
Storage Store in a cool, dry, dark place.Reagent is sensitive to moisture and light. Use under an inert atmosphere (N₂ or Ar) for best results.

Safety Precautions:

  • Always handle 4-Chloro-6-methoxy-3-nitroquinoline in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • The precursor for this compound's synthesis can involve hazardous reagents like phosphorus oxychloride (POCl₃); appropriate care must be taken during its synthesis or handling.[5]

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthetic utility of 4-Chloro-6-methoxy-3-nitroquinoline is centered on the Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoline ring itself is electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 3-position, para to the chlorine at C4, dramatically activates the system for nucleophilic attack.[6][7]

Mechanism Insight:

  • Activation: The nitro group and the ring nitrogen work in concert to pull electron density from the aromatic system, making the carbon at the C4 position highly electrophilic.

  • Nucleophilic Attack: A nucleophile (typically an amine, thiol, or alcohol) attacks the electron-deficient C4 carbon. This is the rate-determining step.

  • Formation of Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the oxygen atoms of the nitro group, which provides significant stabilization.[7]

  • Elimination & Aromatization: The leaving group (chloride, Cl⁻) is expelled, and the aromaticity of the quinoline ring is restored, driving the reaction to completion.[7]

This predictable, two-step addition-elimination mechanism makes the SNAr reaction robust and high-yielding for creating diverse analogs from a common intermediate.[7][8]

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start 4-Chloro-6-methoxy-3-nitroquinoline Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer 1. Nucleophilic Attack Nuc Nucleophile (R-NH2) Product 4-Substituted Kinase Inhibitor Scaffold Meisenheimer->Product 2. Elimination of Leaving Group LeavingGroup Chloride (Cl-) Meisenheimer->LeavingGroup Synthesis_Workflow Start 4-Chloro-6-methoxy-3-nitroquinoline SNAr Protocol 1: S_N_Ar Reaction (e.g., with R-Aniline) Start->SNAr Step 1 Intermediate 4-Anilino-6-methoxy-3-nitroquinoline SNAr->Intermediate Reduction Protocol 2: Nitro Group Reduction (e.g., with Fe/NH4Cl) Intermediate->Reduction Step 2 Final 3-Amino-4-anilino-6-methoxyquinoline (Kinase Inhibitor Core) Reduction->Final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-3-nitroquinoline

Welcome to the technical support resource for the synthesis of 4-Chloro-6-methoxy-3-nitroquinoline. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 4-Chloro-6-methoxy-3-nitroquinoline. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable synthetic route to obtain 4-Chloro-6-methoxy-3-nitroquinoline?

The most established and widely reported method for synthesizing 4-Chloro-6-methoxy-3-nitroquinoline is a multi-step process that begins with a substituted aniline.[1][2] The general pathway can be summarized in three core transformations:

  • Quinoline Ring Formation (Cyclization): The synthesis typically starts from 4-methoxyaniline, which is cyclized to form the 6-methoxyquinolin-4-ol backbone.

  • Electrophilic Nitration: The quinolin-4-ol intermediate is then nitrated at the C3 position. This is a crucial step to install the nitro group, which is a key feature of the final molecule. This reaction is often carried out using a mixture of nitric acid in a carboxylic acid solvent, such as propionic acid, at elevated temperatures.[3]

  • Aromatic Chlorination: The final and most critical step is the conversion of the 4-hydroxyl group (which exists in its tautomeric 4-quinolone form) to the 4-chloro derivative. This is an aromatic nucleophilic substitution reaction, most effectively achieved by heating the 6-methoxy-3-nitroquinolin-4-ol precursor in phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2][3]

Synthesis_Workflow A 4-Methoxyaniline B 6-Methoxyquinolin-4-ol A->B Cyclization C 6-Methoxy-3-nitroquinolin-4-ol B->C Nitration (HNO₃/Propionic Acid) D 4-Chloro-6-methoxy-3-nitroquinoline C->D Chlorination (POCl₃/DMF)

Caption: General three-step synthesis pathway.

Q2: What is the precise role of phosphorus oxychloride (POCl₃) and DMF in the chlorination step?

Phosphorus oxychloride (POCl₃) is the chlorinating agent, but its reactivity is significantly enhanced by the addition of a catalytic amount of DMF. Together, they form a highly reactive electrophilic species known as the Vilsmeier-Haack reagent .[4][5]

  • Mechanism: DMF, a substituted amide, reacts with POCl₃ to form a chloroiminium ion, [(CH₃)₂N=CHCl]⁺.[5] This Vilsmeier reagent is the active species in the reaction.

  • Activation: The oxygen atom of the 6-methoxy-3-nitroquinolin-4-ol starting material attacks the electrophilic Vilsmeier reagent. This process converts the hydroxyl group into a much better leaving group.

  • Substitution: A chloride ion (from POCl₃) can then attack the C4 position, displacing the activated oxygen group and yielding the final 4-chloro product.[6]

Using POCl₃ alone can work, but the reaction is often slower and may require harsher conditions. The catalytic addition of DMF accelerates the formation of the reactive intermediate, allowing the reaction to proceed more efficiently and often resulting in a cleaner product profile and higher yield.[3]

Vilsmeier_Reagent_Formation cluster_reagent Reagent Formation DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Quinolinone 6-Methoxy-3-nitroquinolin-4-ol Product 4-Chloro-6-methoxy- 3-nitroquinoline Quinolinone->Product Reaction with Vilsmeier Reagent

Caption: Role of DMF and POCl₃ in the chlorination reaction.

Q3: What kind of yield should I realistically expect from the chlorination step?

With an optimized protocol, the chlorination of 6-methoxy-3-nitroquinolin-4-ol using POCl₃ and catalytic DMF is reported to be highly efficient. Published procedures indicate that yields for this specific step can be quite high, often reaching or exceeding 85% .[1][2][3] However, achieving this requires careful attention to reagent quality, reaction conditions, and workup procedures. Sub-optimal conditions can lead to significantly lower yields (see Troubleshooting section).

Q4: What are the most critical safety precautions I must take during this synthesis?

Safety is paramount, especially during the chlorination and workup stages.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water in a highly exothermic reaction, releasing toxic HCl gas.

    • Handling: Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves (butyl rubber is recommended).

    • Quenching: The reaction workup involves quenching excess POCl₃. This must be done with extreme caution. The reaction mixture should be cooled to room temperature and added slowly and portion-wise to a beaker of crushed ice with vigorous stirring. Never add water directly to the reaction flask. This controlled addition allows for the safe dissipation of heat.

  • High Temperatures: The chlorination reaction is typically run at reflux (around 110 °C).[3] Use a temperature-controlled heating mantle or oil bath to prevent overheating, which can lead to decomposition and the formation of tarry byproducts.

Troubleshooting Guide

Problem 1: My yield of 4-Chloro-6-methoxy-3-nitroquinoline is very low or zero.

This is the most common issue. A systematic diagnosis is key to identifying the root cause.

  • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see a persistent spot corresponding to your starting material (6-methoxy-3-nitroquinolin-4-ol), the reaction has not gone to completion.

  • Corrective Actions:

    • Verify Temperature: Ensure your reaction mixture is reaching the target temperature (typically 110 °C).[3] Use a calibrated thermometer placed directly in the reaction setup (if safe) or in the heating bath.

    • Extend Reaction Time: While some protocols suggest 1-2 hours, your specific setup may require longer.[3] Continue heating and monitor by TLC every 30-60 minutes until the starting material is consumed.

    • Check Reagent Quality: POCl₃ can degrade over time through hydrolysis from atmospheric moisture. Using old or improperly stored POCl₃ will significantly reduce its effectiveness. If in doubt, use a freshly opened bottle or distill the POCl₃ before use.

  • Diagnosis: The precursor, 6-methoxy-3-nitroquinolin-4-ol, must be pure and, most importantly, completely dry. Any residual water will rapidly decompose the POCl₃, quenching the reaction.

  • Corrective Actions:

    • Dry the Precursor: Dry the starting material under high vacuum for several hours, preferably in a vacuum oven at 50-60 °C, before starting the reaction.

    • Check Solubility: The starting material should dissolve in the POCl₃ as the reaction heats up. If large clumps remain even at high temperatures, it could indicate impurities or insufficient solvent (POCl₃ is often used as both reagent and solvent).

  • Diagnosis: The desired product, while more stable than the reaction intermediates, can be susceptible to hydrolysis back to the starting quinolinone under certain conditions. If the quenching process is too slow or becomes too hot, you may be losing the product.

  • Corrective Actions:

    • Controlled Quenching: As mentioned in the safety section, add the cooled reaction mixture very slowly to a large excess of crushed ice with efficient stirring. This keeps the temperature low and rapidly precipitates the product while decomposing the POCl₃.

    • Prompt Filtration: Once the quenching is complete and the product has precipitated, collect it by vacuum filtration without unnecessary delay. Wash the collected solid with cold water followed by a cold saturated sodium bicarbonate solution to neutralize any residual acids.[3]

Troubleshooting_Low_Yield Start Problem: Low Yield Q1 Is starting material consumed? (Check TLC) Start->Q1 A1 No Q1->A1 No A2 Yes Q1->A2 Yes C1 Cause: Incomplete Reaction A1->C1 Q2 Was starting material completely dry? A2->Q2 S1 Solution: • Verify Temp (110 °C) • Extend Reaction Time • Use Fresh POCl₃ C1->S1 A3 No Q2->A3 No A4 Yes Q2->A4 Yes C2 Cause: Wet Reagents A3->C2 C3 Cause: Poor Workup A4->C3 S2 Solution: • Dry precursor under high vacuum before use. C2->S2 S3 Solution: • Quench slowly on ice • Neutralize with NaHCO₃ • Filter promptly C3->S3

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-6-methoxy-3-nitroquinoline

Welcome to the technical support center for the purification of 4-chloro-6-methoxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-chloro-6-methoxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Purification Overview: A Multi-Step Approach

The purification of 4-chloro-6-methoxy-3-nitroquinoline from a crude reaction mixture is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. A typical purification workflow involves an initial work-up to remove bulk impurities, followed by either recrystallization or column chromatography for fine purification. The choice of method depends on the nature and quantity of the impurities present.

Purification_Workflow Crude_Product Crude 4-Chloro-6-methoxy- 3-nitroquinoline Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude_Product->Workup Analysis TLC/LC-MS Analysis of Crude Product Workup->Analysis Decision Purity Assessment Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity & Good Crystallinity Chromatography Column Chromatography Decision->Chromatography Complex Mixture or Oily Product Final_Product Pure Product (>98%) Recrystallization->Final_Product Chromatography->Final_Product

Caption: General purification workflow for 4-chloro-6-methoxy-3-nitroquinoline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-chloro-6-methoxy-3-nitroquinoline in a question-and-answer format.

Issue 1: The crude product is a dark, tarry, or oily substance.

  • Question: My crude 4-chloro-6-methoxy-3-nitroquinoline is a dark, intractable oil instead of a solid. What could be the cause, and how can I purify it?

  • Answer: The formation of dark, oily, or tarry crude products in quinoline synthesis, particularly those involving high temperatures, is often due to the generation of polymeric, high-molecular-weight byproducts.[1] These can be challenging to remove and can inhibit crystallization.

    Causality: High reaction temperatures during the cyclization step can lead to the formation of black, insoluble impurities.[1]

    Troubleshooting Steps:

    • Initial Cleanup: Before attempting recrystallization or chromatography, try to precipitate the product from a suitable solvent. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or petroleum ether) dropwise with vigorous stirring. This may induce the precipitation of your product, leaving some of the tarry impurities in the solution.

    • Charcoal Treatment: If the product is a dark solid or if you manage to precipitate it from the oil, a charcoal treatment during recrystallization can be very effective. Activated carbon has a high surface area that can adsorb colored impurities.

    • Column Chromatography: If precipitation and charcoal treatment are ineffective, column chromatography is the recommended method for purifying oily products.[2]

Issue 2: Low recovery after recrystallization.

  • Question: I'm losing a significant amount of my product during recrystallization. How can I improve my recovery?

  • Answer: Low recovery during recrystallization is a common issue and can be attributed to several factors, including the choice of solvent, the volume of solvent used, and the cooling process.

    Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[3] Using too much solvent or a solvent in which the compound has moderate solubility even at low temperatures will result in product loss in the mother liquor.

    Troubleshooting Steps:

    • Solvent Selection: Experiment with different solvent systems. For substituted nitroquinolines, chlorinated solvents like chloroform have been used successfully.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[5] The goal is to find a system where the product is highly soluble when hot and sparingly soluble when cold.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent is a primary cause of low recovery.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[6]

    • Mother Liquor Recovery: If you suspect significant product loss, you can concentrate the mother liquor and attempt a second recrystallization to recover more product.

Solvent SystemRationale
ChloroformHas been shown to be effective for similar nitroquinoline compounds.[4]
Ethanol/WaterA common mixed solvent system where water acts as the anti-solvent.
Ethyl Acetate/HexanesAnother common mixed solvent system for compounds of intermediate polarity.

Issue 3: Persistent impurities after recrystallization.

  • Question: Even after recrystallization, I see persistent impurities in my NMR/LC-MS. What are these likely to be and how can I remove them?

  • Answer: Persistent impurities after recrystallization are often isomers, unreacted starting materials, or byproducts with similar solubility profiles to your desired product.

    Causality: In the synthesis of 4-chloro-6-methoxy-3-nitroquinoline, potential impurities could include:

    • Unreacted 6-methoxy-3-nitroquinolin-4-ol: The precursor to the final product. This is a more polar compound.

    • Hydrolysis product (6-methoxy-3-nitroquinolin-4-one): The 4-chloro group on the quinoline ring is susceptible to hydrolysis, especially in the presence of moisture or base.[7]

    • Over-nitrated or under-nitrated species: Depending on the synthetic route, impurities with different nitration patterns could be present.

    Troubleshooting Steps:

    • Aqueous Wash: An initial wash of the crude product with a mild base like saturated sodium bicarbonate solution can help remove acidic impurities, including any residual acids from the chlorination step.[8]

    • Column Chromatography: If recrystallization fails to remove these impurities, column chromatography is the most effective method.[2] A silica gel column with a gradient elution of petroleum ether and ethyl acetate is a good starting point.[1][2]

    • TLC Analysis: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to ensure good separation between your product and the impurities.[2]

Troubleshooting_Chromatography Start Impure Product TLC Develop TLC with Petroleum Ether:Ethyl Acetate Start->TLC Decision Good Separation? TLC->Decision Column Run Column with Optimized Eluent Decision->Column Yes Adjust Adjust Solvent Polarity Decision->Adjust No Pure Pure Fractions Column->Pure Adjust->TLC

Caption: Workflow for optimizing column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 4-chloro-6-methoxy-3-nitroquinoline?

A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present. However, based on the purification of similar compounds, good starting points for solvent screening include chloroform, ethanol, or a mixed solvent system like ethyl acetate/hexanes.[4][9] It is crucial to perform small-scale solubility tests to identify the most suitable solvent for your specific crude material.

Q2: How can I be sure that the 4-chloro group is not hydrolyzing during the aqueous work-up with sodium bicarbonate?

A2: The 4-chloro group on a quinoline ring is activated towards nucleophilic substitution and can be susceptible to hydrolysis.[7] However, a brief wash with a weak base like saturated sodium bicarbonate at low temperatures is generally safe. To minimize the risk of hydrolysis:

  • Keep the temperature low (0-5 °C) during the wash.

  • Minimize the contact time between the organic layer and the aqueous base.

  • Promptly separate the layers and dry the organic phase. You can monitor for hydrolysis by TLC or LC-MS, looking for the appearance of a more polar spot corresponding to the 4-hydroxy analog.

Q3: My compound appears pure by TLC, but the melting point is broad. What could be the issue?

A3: A broad melting point range, even with a single spot on TLC, can indicate the presence of impurities that co-elute with your product on the TLC plate. It could also be due to the presence of residual solvent or a polymorphic form of your compound. Ensure your product is thoroughly dried under vacuum to remove any trapped solvent. If the melting point remains broad, further purification by another method (e.g., a different recrystallization solvent or column chromatography with a different eluent system) may be necessary.

Q4: Can I use reverse-phase chromatography to purify 4-chloro-6-methoxy-3-nitroquinoline?

A4: While normal-phase chromatography on silica gel is more common for this type of compound, reverse-phase chromatography can be an option, especially if the impurities are very non-polar. However, the choice of mobile phase (typically water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) would need to be carefully optimized.

Q5: What are the key safety precautions to take when purifying 4-chloro-6-methoxy-3-nitroquinoline?

A5: As with any chemical synthesis and purification, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2] Chloro-nitro aromatic compounds should be handled with care as they can be irritants and are potentially toxic. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Yuthavong, Y., Yuvaniyama, J., Chitnumsub, P., Vanichtanankul, J., Chareonvit, S., & Tarnchompoo, B. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. (n.d.). ResearchGate. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.).
  • Purification of Quinoline. (n.d.). LookChem. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

  • CN103772153B - Synthetic method and system of 4-chloro-3-cresol. (n.d.).
  • Tirumalai, P. S., et al. (2023). Degradation of 4-Nitroquinoline-1-Oxide by Lactic Acid Bacteria. Acta Scientific. [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.). ResearchGate. [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). PMC. [Link]

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. (2024). ResearchGate. [Link]

  • Recrystallization-1.pdf. (n.d.). Unknown Source. [Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. (2024). PMC. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC. [Link]

  • Influence of Sodium Bicarbonate on Wall Teichoic Acid Synthesis and β-Lactam Sensitization in NaHCO3-Responsive and Nonresponsive Methicillin-Resistant Staphylococcus aureus. (2022). NIH. [Link]

  • Recrystallization. (n.d.). Unknown Source. [Link]

  • Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. (n.d.). PubMed. [Link]

  • Column chromatography (video). (n.d.). Khan Academy. [Link]

Sources

Troubleshooting

Technical Support Center: 4-Chloro-6-methoxy-3-nitroquinoline

Welcome to the technical support center for 4-Chloro-6-methoxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-6-methoxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Given the limited specific long-term stability data for this particular molecule, this document synthesizes information from structurally related compounds and established principles of chemical stability for nitroaromatic and chlorinated heterocyclic compounds.

Troubleshooting Guide

This section addresses specific issues you might encounter during the handling and use of 4-Chloro-6-methoxy-3-nitroquinoline.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in solid color (e.g., from off-white/yellow to brown/darker yellow) - Degradation: Exposure to light, elevated temperatures, or reactive atmospheric components can lead to decomposition. Nitro compounds, in particular, can be light-sensitive. - Contamination: Introduction of impurities during handling.1. Verify Purity: Re-analyze the compound's purity using a suitable analytical method (e.g., HPLC, LC-MS, or ¹H NMR). Compare the results with the initial certificate of analysis. 2. Review Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, protected from light, and at the recommended temperature (see storage section below). 3. Consider Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1]
Inconsistent experimental results - Compound Degradation: The compound may have degraded in solid form or in solution. - Incomplete Solubilization: The compound may not be fully dissolved, leading to inaccurate concentrations. - Solution Instability: The compound may be unstable in the chosen solvent over the duration of the experiment.1. Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. If a stock solution must be stored, conduct a preliminary stability study in the chosen solvent. 2. Verify Solubility: Visually inspect for any undissolved particulate matter. Consider gentle warming or sonication to aid dissolution, if the compound's thermal stability in that solvent is known to be robust. 3. Solvent Selection: Use anhydrous, high-purity solvents. Protic solvents may be more likely to participate in degradation reactions.
Difficulty dissolving the compound - Incorrect Solvent Choice: The polarity of the solvent may not be appropriate. - Low Temperature: Solubility often decreases at lower temperatures.1. Consult Solubility Data: While specific data for this compound is scarce, related structures suggest solubility in chlorinated solvents and some polar aprotic solvents. 2. Systematic Solvent Screening: Test solubility in a small scale with a range of common laboratory solvents (e.g., DMSO, DMF, Dichloromethane, Chloroform). 3. Gentle Heating: Gentle warming can be attempted, but monitor for any color change that would indicate thermal degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Chloro-6-methoxy-3-nitroquinoline?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] Keeping containers tightly sealed is crucial to prevent moisture absorption and atmospheric contamination.[1][2] For optimal shelf-life, storage at 2-8°C is recommended, and for extended periods, storage under an inert atmosphere (argon or nitrogen) is advisable.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: It is strongly recommended to prepare solutions fresh before use. If a stock solution must be prepared, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. For storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture into the solution.

Q3: What are the potential degradation pathways for this molecule?

A3: While specific degradation pathways have not been published, based on its structure, potential degradation could occur via:

  • Hydrolysis: The chloro group at the 4-position can be susceptible to nucleophilic substitution by water, especially at non-neutral pH.

  • Photodecomposition: Nitroaromatic compounds are often light-sensitive and can undergo complex photochemical reactions.

  • Reduction of the Nitro Group: The nitro group can be reduced, which can be initiated by contaminants or certain storage conditions.[3]

Q4: Is 4-Chloro-6-methoxy-3-nitroquinoline sensitive to light?

A4: Nitroaromatic compounds are frequently light-sensitive. Therefore, it is best practice to handle the solid compound and its solutions with minimal exposure to light. Use amber vials or wrap containers in aluminum foil.[2]

Q5: What are the primary safety concerns when handling this compound?

A5: Based on data for similar compounds, 4-Chloro-6-methoxy-3-nitroquinoline should be handled with care. It may cause skin and eye irritation.[4][5] Avoid generating dust and work in a well-ventilated area or under a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution, a common procedure in many experimental workflows.

  • Pre-analysis: Before opening the container, allow the compound to equilibrate to room temperature to prevent moisture condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a tared, sterile, amber glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming may be applied if necessary, but watch for any signs of degradation (e.g., color change).

  • Storage: If not for immediate use, aliquot the solution into smaller, single-use vials, purge with an inert gas if possible, and store at -20°C or -80°C.

Protocol 2: Assessment of Compound Purity by HPLC

This protocol provides a general workflow for assessing the purity of the compound.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A C18 reverse-phase column is a common starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Analysis: Analyze the resulting chromatogram. A pure compound should ideally show a single major peak. The presence of multiple peaks may indicate impurities or degradation products.

Visualizations

Decision Workflow for Compound Integrity

The following diagram outlines a decision-making process to assess the integrity of your sample of 4-Chloro-6-methoxy-3-nitroquinoline.

G A Start: Receive/Use Compound B Visual Inspection (Color, Crystalline Form) A->B C Is appearance as expected? B->C D Proceed with Experiment C->D Yes G Check Compound Purity (e.g., HPLC, LC-MS) C->G No E Inconsistent Experimental Results? D->E E->D No F Troubleshoot Experiment (Reagents, Protocol) E->F Yes F->G H Is Purity >95%? G->H I Compound is likely stable. Re-evaluate experiment. H->I Yes J Compound has degraded. Obtain new batch. H->J No

Caption: A workflow for assessing compound integrity.

Potential Degradation Influences

This diagram illustrates the key environmental factors that can influence the stability of 4-Chloro-6-methoxy-3-nitroquinoline.

G cluster_compound 4-Chloro-6-methoxy-3-nitroquinoline cluster_factors Degradation Factors Compound C₉H₅ClN₂O₂ Light Light (Photodecomposition) Light->Compound Heat Heat (Thermal Degradation) Heat->Compound Moisture Moisture (Hydrolysis) Moisture->Compound Oxygen Oxygen (Oxidation) Oxygen->Compound

Caption: Key factors influencing compound degradation.

References

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. Available at: [Link]

  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PubMed. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available at: [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. Available at: [Link]

  • (PDF) Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - ResearchGate. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. Available at: [Link]

  • 3 - SAFETY DATA SHEET. Available at: [Link]

  • Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN - PMC - NIH. Available at: [Link]

  • 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem. Available at: [Link]

  • 4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348 - PubChem. Available at: [Link]

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents.
  • 2-Chloro-6-methoxy-3-nitropyridine | C6H5ClN2O3 | CID 2795029 - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up of 4-Chloro-6-methoxy-3-nitroquinoline Production

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-methoxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-6-methoxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient scale-up process.

Synthetic Pathway Overview

The production of 4-Chloro-6-methoxy-3-nitroquinoline is typically achieved through a three-step process starting from 4-methoxyaniline. This process involves cyclization, nitration, and chlorination.[1][2] While the synthesis is conceptually straightforward, each step presents unique challenges during scale-up, particularly concerning reaction control, impurity profiles, and product isolation.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination A 4-Methoxyaniline B 6-Methoxy-2-methylquinolin-4-ol A->B Ethyl acetoacetate, Polyphosphoric acid, 170°C C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol B->C Nitric acid, Propionic acid, 125°C D 4-Chloro-6-methoxy-3-nitroquinoline C->D Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (cat.), 110°C

Caption: Synthetic route for 4-Chloro-6-methoxy-3-nitroquinoline.

Troubleshooting Guide: Nitration of 6-Methoxy-2-methylquinolin-4-ol

The nitration step is often the most critical and challenging part of the synthesis, primarily due to its exothermic nature and the potential for side reactions.

Q1: My nitration reaction is showing poor conversion and the formation of multiple side products. What are the likely causes and how can I optimize the reaction?

A1: This is a common issue when scaling up nitration reactions. The root cause often lies in suboptimal reaction conditions. Let's break down the potential factors:

  • Insufficiently Potent Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid in a suitable solvent like propionic acid is often used.[3] If the concentration of nitric acid is too low, the reaction will be sluggish, leading to incomplete conversion.

  • Poor Temperature Control: Nitration is a highly exothermic reaction.[4] On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These hot spots can accelerate the decomposition of nitric acid and promote the formation of undesired side products, including dinitrated species or oxidative degradation products.

  • Incorrect Reagent Addition: The rate of addition of the nitrating agent is critical. Adding it too quickly can overwhelm the cooling capacity of the reactor, leading to a runaway reaction. Conversely, adding it too slowly can unnecessarily prolong the reaction time, which can also lead to side product formation.

Optimization Strategy:

ParameterRecommendationRationale
Nitrating Agent Use a well-defined mixture of nitric acid and propionic acid.[3]Propionic acid serves as a suitable solvent and helps to moderate the reactivity of nitric acid.
Temperature Maintain a strict temperature range, typically starting at room temperature for the addition and then heating to complete the reaction (e.g., 125°C).[3]Precise temperature control is essential to ensure consistent reaction kinetics and minimize side reactions.
Reagent Addition Add the nitrating agent dropwise over a prolonged period (e.g., 1 hour) with vigorous stirring.[3]This ensures that the heat generated is effectively dissipated and prevents localized overheating.
Monitoring Monitor the reaction progress by Thin Layer Chromatography (TLC).TLC will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged heating.

Experimental Protocol for Optimized Nitration:

  • In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-methoxy-2-methylquinolin-4-ol in propionic acid.[3]

  • Prepare a mixture of nitric acid and propionic acid in the dropping funnel.[3]

  • While maintaining the reaction temperature at room temperature with an ice bath, add the nitric acid solution dropwise over 1 hour with vigorous stirring.[3]

  • After the addition is complete, slowly raise the temperature to 125°C and maintain it for 2 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and isolate the product by filtration. Wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

Troubleshooting Guide: Chlorination of 6-Methoxy-2-methyl-3-nitroquinolin-4-ol

The final chlorination step converts the hydroxyl group to a chloro group, yielding the desired product. The primary challenges in this step are ensuring complete conversion and preventing the formation of impurities.

Q2: The chlorination reaction with phosphorus oxychloride (POCl₃) is resulting in a low yield and a dark-colored crude product. How can I improve this?

A2: Low yields and the formation of dark-colored impurities during chlorination are often indicative of moisture contamination or side reactions.[5] Let's explore the common culprits:

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrogen chloride gas. This not only consumes the reagent but also introduces acidic impurities that can catalyze side reactions and lead to the formation of dark-colored byproducts.[5]

  • Incomplete Reaction: Insufficient heating, a short reaction time, or an inadequate amount of POCl₃ can lead to incomplete conversion of the starting material.[5]

  • Side Reactions: The electron-rich quinoline ring can be susceptible to other reactions under harsh conditions, leading to the formation of complex impurities.[5] The use of a catalytic amount of N,N-Dimethylformamide (DMF) is reported to facilitate the reaction.[3]

Troubleshooting Workflow:

Chlorination_Troubleshooting A Low Yield & Dark Product in Chlorination B Check for Moisture Contamination A->B C Ensure Anhydrous Conditions: - Dry glassware thoroughly - Use freshly distilled POCl₃ - Run under inert atmosphere B->C Yes D Review Reaction Conditions B->D No E Optimize Conditions: - Increase reaction time/temperature - Increase equivalents of POCl₃ - Add catalytic DMF D->E Suboptimal F Purify Reagents D->F Optimal G Use high-purity starting material and POCl₃ F->G

Caption: Troubleshooting workflow for the chlorination step.

Optimized Chlorination Protocol:

  • Ensure all glassware is thoroughly dried in an oven before use.

  • In a reactor under an inert atmosphere (e.g., nitrogen or argon), suspend 6-methoxy-2-methyl-3-nitroquinolin-4-ol in freshly distilled phosphorus oxychloride.[5]

  • Add a catalytic amount of N,N-Dimethylformamide (e.g., 2 drops).[3]

  • Heat the mixture to 110°C and maintain for 2 hours with stirring.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q3: What are the main safety concerns when scaling up the production of 4-Chloro-6-methoxy-3-nitroquinoline?

A3: The primary safety concerns are:

  • Exothermic Reactions: The nitration step is highly exothermic and requires careful temperature control to prevent a runaway reaction.[4]

  • Corrosive and Toxic Reagents: This synthesis uses strong acids (nitric, sulfuric, polyphosphoric), which are highly corrosive.[6] Phosphorus oxychloride is also toxic and reacts violently with water.[5][7]

  • Handling of Nitro Compounds: The final product and intermediates are nitroaromatic compounds, which can be toxic and may require special handling procedures.[8]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

Q4: How can I purify the final product on a large scale?

A4: While column chromatography is suitable for small-scale purification, it is often not practical for large-scale production. Recrystallization is the preferred method for purifying 4-Chloro-6-methoxy-3-nitroquinoline at scale. A common procedure involves dissolving the crude product in a hot solvent, such as chloroform, and then allowing it to cool slowly to form crystals.[9] The choice of solvent is critical and may require some optimization to achieve a good balance between solubility at high temperatures and insolubility at low temperatures.

Q5: Can I use other chlorinating agents instead of POCl₃?

A5: While POCl₃ is a common and effective chlorinating agent for this type of transformation, other reagents like thionyl chloride (SOCl₂) with a catalytic amount of DMF can also be used.[10] However, the reaction conditions would need to be re-optimized. The choice of chlorinating agent may also depend on factors such as cost, availability, and safety considerations.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. ResearchGate. [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • PubMed. (2015). Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. [Link]

  • Royal Society of Chemistry. (2021). An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering. [Link]

  • PubMed Central. (2024). Response surface methodology for optimization of nitrocellulose preparation from nata de coco bacterial cellulose for propellant formulation. PubMed Central. [Link]

  • ResearchGate. (2023). Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ResearchGate. [Link]

  • PubMed. (2024). Overcoming Challenges in O-Nitration: Selective Alcohol Nitration Deploying N,6-Dinitrosaccharin and Lewis Acid Catalysis. PubMed. [Link]

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Troubleshooting

Avoiding degradation of 4-Chloro-6-methoxy-3-nitroquinoline during reactions

Welcome to the Technical Support Center for 4-Chloro-6-methoxy-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and util...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Chloro-6-methoxy-3-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on handling and utilizing this versatile reagent while minimizing degradation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success and integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs) on General Handling and Stability

This section addresses common questions regarding the intrinsic stability of 4-Chloro-6-methoxy-3-nitroquinoline.

Q1: What are the optimal storage conditions for 4-Chloro-6-methoxy-3-nitroquinoline?

A1: 4-Chloro-6-methoxy-3-nitroquinoline should be stored in a cool, dry, and dark place. The compound is susceptible to hydrolysis and photodegradation. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture uptake, especially if the container will be opened multiple times. For long-term storage, refrigeration (2-8 °C) is advised.

Q2: Is 4-Chloro-6-methoxy-3-nitroquinoline sensitive to light?

A2: Yes. Nitroaromatic compounds can undergo photolysis upon exposure to UV or even ambient light.[1][2] It is crucial to handle the solid compound and its solutions in a laboratory with minimal light exposure or by using amber-colored glassware or vials wrapped in aluminum foil. Photodegradation can lead to the formation of complex byproducts and a reduction in the purity of the starting material.[3][4]

Q3: What is the thermal stability of this compound?

Q4: Can I use protic solvents like methanol or ethanol with 4-Chloro-6-methoxy-3-nitroquinoline?

A4: Caution is advised when using protic solvents, especially at elevated temperatures or in the presence of bases. While some reactions, such as substitution with sodium methoxide, necessarily use methanol, the solvent itself can act as a nucleophile, leading to the formation of a methoxy-substituted byproduct.[5] For general dissolution or as a reaction medium where the solvent is not a reactant, aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred to minimize the risk of solvolysis.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The 4-chloro group is activated by the electron-withdrawing nitro group at the 3-position, making it an excellent substrate for SNAr reactions.[5][6][7] However, challenges can arise.

Q5: My SNAr reaction is showing low yield. What are the common causes?

A5: Low yields in SNAr reactions with this substrate can stem from several factors:

  • Insufficient Activation: The reaction may require heat. Ensure the temperature is appropriate for the nucleophile being used. Some less reactive nucleophiles may require temperatures of 120-140 °C.[5]

  • Poor Nucleophile Strength: Weakly nucleophilic reactants will react slowly. If possible, consider converting the nucleophile to its conjugate base using a non-nucleophilic base (e.g., NaH, K₂CO₃) to increase its reactivity.

  • Degradation of Starting Material: As discussed, the starting material can degrade due to moisture, light, or excessive heat. Ensure your starting material is pure and that the reaction is protected from light and moisture.

  • Competing Hydrolysis: The most common side reaction is hydrolysis of the 4-chloro group to form 4-hydroxy-6-methoxy-3-nitroquinoline.[8][9] This is especially problematic if there is water in your reaction mixture. (See Section 4 for prevention).

Q6: I am observing a significant amount of a polar byproduct that I suspect is the hydrolyzed quinolone. How can I prevent this?

A6: This is a very common issue. Hydrolysis occurs when water, acting as a nucleophile, attacks the electrophilic C4 position. To prevent this:

  • Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (N₂, Ar) is highly recommended.

  • Control the Base: If using a base to deprotonate your nucleophile, choose one that is not hygroscopic or that can be easily dried. Potassium carbonate (K₂CO₃) is a good choice as it can be flame-dried before use. Avoid using aqueous bases like NaOH or KOH unless hydrolysis is the intended reaction.

  • Temperature Management: Higher temperatures can accelerate the rate of hydrolysis. Run the reaction at the lowest temperature that allows for a reasonable reaction rate for your primary nucleophile.

Q7: Can I use a strong base like sodium hydroxide to facilitate the reaction with my nucleophile?

A7: Using strong aqueous bases like NaOH or KOH is generally not recommended unless the intended product is the 4-hydroxy derivative.[7] The hydroxide ion (OH⁻) is a potent nucleophile and will readily compete with your desired nucleophile, leading to the formation of 4-hydroxy-6-methoxy-3-nitroquinoline. If a base is required, opt for non-nucleophilic organic bases (e.g., DIPEA, Et₃N) or anhydrous inorganic bases (e.g., K₂CO₃, NaH).

Core Degradation Pathways

G cluster_0 Primary Degradation Pathways SM 4-Chloro-6-methoxy-3-nitroquinoline HP 4-Hydroxy-6-methoxy-3-nitroquinoline (Hydrolysis Product) SM->HP H₂O / OH⁻ (Moisture, Aqueous Base) RP 4-Chloro-6-methoxy-3-aminoquinoline (Reduction Product) SM->RP:n Reducing Agents (e.g., H₂, Pd/C, SnCl₂) SP 4-Nu-6-methoxy-3-nitroquinoline (Desired SNAr Product) SM->SP Nucleophile (Nu⁻) (Desired Reaction) DP Decomposition Products SM->DP Excessive Heat / Light

Caption: Key degradation routes for 4-Chloro-6-methoxy-3-nitroquinoline.

Section 3: Troubleshooting Reactions Involving the Nitro Group

Q8: I am trying to perform a reaction elsewhere on the molecule, but I am seeing reduction of the nitro group. How can I avoid this?

A8: The nitro group is susceptible to reduction to an amine under various conditions, most notably catalytic hydrogenation (e.g., H₂/Pd/C), or with metals in acid (e.g., Sn/HCl, Fe/HCl).[10][11]

  • Avoid Reductive Conditions: If the nitro group must be preserved, completely avoid reagents known for nitro group reduction.

  • Chemoselectivity: If a reduction is necessary elsewhere on the molecule, you must choose a chemoselective reagent. The choice is highly substrate-dependent. For example, if you need to reduce an ester to an alcohol, NaBH₄ might be a suitable choice as it typically does not reduce nitro groups under standard conditions.

  • Protecting Groups: In complex syntheses, it may be necessary to carry out the reduction of the nitro group to an amine, protect the amine, perform other transformations, and then re-oxidize it back to the nitro group, though this is often a lengthy process.

Section 4: Focused Guide on Preventing Hydrolysis

Given that unwanted hydrolysis is the most frequent cause of failed reactions, this section provides a consolidated checklist.

ParameterRecommendation to Minimize HydrolysisRationale
Solvents Use anhydrous grade solvents. Aprotic solvents (DMF, DMSO, Acetonitrile, THF, Dioxane) are preferred.Water is the reactant for hydrolysis. Protic solvents can also participate in solvolysis.
Reagents Ensure all reagents, especially bases and nucleophiles, are anhydrous.Hygroscopic reagents introduce water into the reaction.
Glassware Flame-dry or oven-dry all glassware immediately before use.Removes adsorbed moisture from glass surfaces.
Atmosphere Conduct the reaction under an inert atmosphere (Nitrogen or Argon).Prevents atmospheric moisture from entering the reaction vessel.
Bases Use non-nucleophilic, anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, NaH, DIPEA).Avoids introducing OH⁻, a competing nucleophile that directly causes hydrolysis.[7]
Temperature Run the reaction at the minimum temperature required for the desired transformation.Hydrolysis, like most reactions, is accelerated by heat.
pH Control Avoid strongly acidic conditions, which can catalyze hydrolysis of chloroquinolines.[8][9]Quinoline nitrogen can be protonated, potentially increasing the electrophilicity of the C4 position.[12][13]
Troubleshooting Workflow for SNAr Reactions

G cluster_solutions Troubleshooting Steps Start SNAr Reaction Started CheckTLC Monitor Reaction by TLC/LC-MS Start->CheckTLC Problem Problem Detected: Low Conversion or Side Products CheckTLC->Problem No Success Reaction Complete Proceed to Workup CheckTLC->Success Yes IsHydrolysis Is the main byproduct the hydrolyzed quinolone? Problem->IsHydrolysis Anhydrous Implement Strict Anhydrous Conditions: - Dry Solvents/Reagents - Inert Atmosphere - Anhydrous Base (K₂CO₃) IsHydrolysis->Anhydrous Yes Temp Optimize Temperature: - Increase temp if no reaction - Decrease temp if degradation IsHydrolysis->Temp No Anhydrous->CheckTLC Base Check Base: - Is it non-nucleophilic? - Is it strong enough? Temp->Base Reagents Verify Reagent Purity: - Starting Material - Nucleophile Base->Reagents Reagents->CheckTLC

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 4-Chloro-6-methoxy-3-nitroquinoline: A Versatile Scaffold for Advanced Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of the Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural alkaloids, such as quinine, and synthetic therapeutic agents underscores its profound impact on drug discovery.[1][2] Quinoline derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties, making them a focal point of intensive research.[1][3] The development of new drugs often hinges on the ability to efficiently synthesize and functionalize these core structures.

This guide provides an in-depth comparison of 4-Chloro-6-methoxy-3-nitroquinoline with other quinoline derivatives, focusing on its synthetic versatility. We will dissect its reactivity, explore the rationale behind experimental choices, and provide validated protocols to demonstrate its superiority as a key intermediate in constructing complex molecular architectures.

Spotlight on 4-Chloro-6-methoxy-3-nitroquinoline: A Molecule Primed for Reaction

At the heart of its synthetic utility lies the unique electronic arrangement of 4-Chloro-6-methoxy-3-nitroquinoline. The molecule's reactivity is dictated by three key functional groups:

  • The 4-Chloro Group: Positioned on the pyridine ring, this chlorine atom serves as an excellent leaving group, particularly in nucleophilic aromatic substitution (SNAr) reactions.

  • The 3-Nitro Group: This powerful electron-withdrawing group, situated ortho to the chlorine atom, is the primary activator. It significantly polarizes the C4-Cl bond, rendering the C4 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during SNAr, thereby lowering the activation energy of the reaction.[4]

  • The 6-Methoxy Group: This electron-donating group on the benzene ring influences the overall electron density and can modulate the molecule's physicochemical properties, such as solubility and crystal packing, which are critical in drug development.

This specific arrangement of activating, leaving, and modulating groups makes 4-Chloro-6-methoxy-3-nitroquinoline a highly versatile and predictable building block for creating diverse chemical libraries.

Synthesis of the Core Scaffold: A Reliable Three-Step Pathway

A robust and scalable synthesis of 4-Chloro-6-methoxy-3-nitroquinoline has been developed, starting from the readily available and inexpensive 4-methoxyaniline.[5][6] The pathway involves a sequence of cyclization, nitration, and chlorination, with an overall yield reported to be as high as 85%.[5][6]

G cluster_0 cluster_1 A 4-Methoxyaniline R1 Step 1: Cyclization (Ethyl acetoacetate, Polyphosphoric acid) A->R1 B 6-Methoxy-2-methylquinolin-4-ol R2 Step 2: Nitration (Nitric acid, Propionic acid) B->R2 C 6-Methoxy-2-methyl-3-nitroquinolin-4-ol R3 Step 3: Chlorination (POCl3, DMF cat.) C->R3 D 4-Chloro-6-methoxy-3-nitroquinoline R1->B R2->C R3->D

Caption: Synthetic pathway for 4-Chloro-6-methoxy-3-nitroquinoline.

Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

This protocol is adapted from established literature procedures.[5][6][7]

Step 1: Cyclization to 6-methoxy-2-methylquinolin-4-ol

  • To a mixture of 4-methoxyaniline (32.9 mmol) and polyphosphoric acid (47.3 mmol), add ethyl acetoacetate (14.0 mL) dropwise while stirring.

  • Heat the mixture to 170 °C and maintain this temperature for 1 hour.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice water.

  • Stir for 1 hour, then collect the resulting precipitate by filtration. Dry the solid to obtain 6-methoxy-2-methylquinolin-4-ol.

Step 2: Nitration to 6-methoxy-2-methyl-3-nitroquinolin-4-ol

  • Dissolve the product from Step 1 (10.5 mmol) in 100 mL of propionic acid.

  • Prepare a mixture of nitric acid (4.4 mL) and propionic acid (4.7 mL).

  • Add the acid mixture dropwise to the quinolinol solution over 1 hour at room temperature.

  • Increase the temperature to 125 °C and maintain for 2 hours.[7]

  • Cool the mixture to 0 °C and neutralize by washing with a saturated NaHCO₃ solution.

  • Collect the yellow precipitate by filtration and dry to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

Step 3: Chlorination to 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline

  • Suspend the product from Step 2 (5.4 mmol) in phosphorus oxychloride (POCl₃, 36.2 mL).

  • Add 2 drops of N,N-Dimethylformamide (DMF) as a catalyst.

  • Heat the mixture to 110 °C and reflux for 2 hours. The use of POCl₃ is critical as it efficiently converts the hydroxyl group into a readily displaceable chloro group.

  • Remove the excess POCl₃ under reduced pressure.

  • Carefully add the residue to ice and wash with a saturated NaHCO₃ solution.

  • Collect the solid by filtration and dry to obtain the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[7]

Comparative Analysis in Synthesis

The true value of an intermediate is measured by its performance in subsequent reactions. Here, we compare 4-Chloro-6-methoxy-3-nitroquinoline to other derivatives in two of the most powerful transformations in modern organic synthesis: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone for introducing heteroatom nucleophiles (N, O, S) onto an aromatic ring. The reactivity of the halo-quinoline substrate is paramount.

Mechanism Insight: The reaction proceeds via an addition-elimination mechanism.[4] The nucleophile first attacks the electrophilic C4 carbon, forming a resonance-stabilized Meisenheimer complex. The electron-withdrawing nitro group at C3 is crucial for stabilizing this intermediate. The subsequent departure of the chloride ion restores aromaticity.[4]

Caption: General mechanism for SNAr on 4-Chloro-6-methoxy-3-nitroquinoline.

Performance Comparison: The key advantage of 4-Chloro-6-methoxy-3-nitroquinoline is the pronounced activation by the C3-nitro group. Let's compare its reactivity with other common chloroquinoline derivatives.

Quinoline DerivativeActivating GroupPosition Relative to ClTypical Reaction ConditionsReactivity & Remarks
4-Chloro-6-methoxy-3-nitroquinoline 3-NO₂OrthoMild (e.g., amines in refluxing EtOH)Very High. The ortho-nitro group provides powerful activation, leading to rapid reactions and high yields.[8][9]
4-Chloro-3-nitroquinoline 3-NO₂OrthoMildVery High. Similar reactivity to the methoxy-containing analog, serving as a precursor for drugs like Imiquimod.[10]
7-Chloro-6-nitroquinoline 6-NO₂ParaModerate (e.g., reflux in DMF, 120-140 °C)High. The para-nitro group provides strong activation, but generally requires slightly more forcing conditions than an ortho-nitro group.[4]
4,7-Dichloroquinoline NoneN/AHarsh (High temp, strong base often needed)Moderate. Lacks a strong activating group. SNAr is possible but often less efficient. Regioselectivity can be an issue, though the C4 position is generally more reactive.[11]
4-Chloroquinoline NoneN/AVery HarshLow. Without an electron-withdrawing group, SNAr is very difficult and requires extreme conditions, often resulting in low yields.
Suzuki-Miyaura Cross-Coupling

Forging new carbon-carbon bonds is essential for building molecular complexity, and the Suzuki-Miyaura reaction is a preeminent method for this purpose.[12] It involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide.[13]

Mechanism Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the quinoline.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex L2(Quinoline)Pd(II)-Cl pd0->pd_complex oxidative_addition Oxidative Addition pd_r_complex L2(Quinoline)Pd(II)-R pd_complex->pd_r_complex transmetalation Transmetalation pd_r_complex->pd0 reductive_elimination Reductive Elimination product Quinoline-R reductive_elimination->product aryl_halide Quinoline-Cl aryl_halide->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation label_oa Oxidative Addition label_tm Transmetalation label_re Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison: While aryl chlorides are known to be less reactive than bromides or iodides in Suzuki couplings, modern catalyst systems have largely overcome this limitation. The electronic nature of the quinoline ring still plays a role.

Feature4-Chloro-6-methoxy-3-nitroquinolineOther Chloroquinolines (e.g., 4,7-dichloroquinoline)Justification & Causality
Substrate Reactivity Favorable. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, which is often rate-limiting for aryl chlorides.Variable. Reactivity depends on the specific electronic environment. Electron-rich systems can be more challenging to activate.Oxidative addition of Pd(0) to the Ar-Cl bond is favored by electron-withdrawing groups on the aromatic ring. The nitro group on the title compound makes it an excellent substrate.
Catalyst Choice Standard Pd catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands) are effective.[15]Often requires more specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote oxidative addition with less activated chlorides.The choice of ligand is crucial for stabilizing the Pd(0) species and facilitating the catalytic cycle, especially with challenging substrates like aryl chlorides.
Side Reactions Low. The defined reactivity at the C4 position leads to clean conversions.Potential for competing reactions or dehalogenation, especially under harsh conditions.The high reactivity and selectivity of the C4-Cl bond in the title compound, due to electronic activation, minimizes the need for forcing conditions that can lead to side products.
Experimental Protocol: Suzuki Coupling of a 4-Chloroquinoline Derivative

This is a general protocol for the Suzuki coupling of 4-chloroquinoline derivatives with arylboronic acids.[15]

  • In a reaction vessel, combine the 4-chloroquinoline derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 mmol).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, typically Dioxane/H₂O or Toluene/EtOH/H₂O.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS indicates the consumption of the starting material.

  • Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylquinoline derivative.

Conclusion: A Superior Intermediate for Drug Discovery

When compared to other quinoline derivatives, 4-Chloro-6-methoxy-3-nitroquinoline consistently demonstrates superior or more reliable performance in key synthetic transformations.

  • For Nucleophilic Aromatic Substitution: Its reactivity is exceptionally high due to the powerful ortho-activating effect of the nitro group, allowing for the introduction of a wide range of nucleophiles under mild conditions with excellent yields. This predictability is a significant advantage over less activated or variably substituted chloroquinolines.

  • For Cross-Coupling Reactions: The electron-deficient nature of the ring system makes it an excellent substrate for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, often outperforming more electron-neutral or electron-rich chloroquinoline counterparts.

The ability to reliably and efficiently undergo these two distinct and powerful types of reactions makes 4-Chloro-6-methoxy-3-nitroquinoline a premier building block. It provides researchers in drug discovery and medicinal chemistry with a robust platform to rapidly generate diverse libraries of complex, functionalized quinoline derivatives, accelerating the journey from a molecule to a potential medicine.

References

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Applic
  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com.
  • Preparation of 4-hydroxyquinoline compounds.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 7-Chloro-6-nitroquinoline. Benchchem.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc.
  • Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central.
  • Quinoline. Wikipedia.

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Comparative

A Comparative Guide to the Biological Activities of 4-Chloro-6-methoxy-3-nitroquinoline Analogs

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antipar...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2][3] The strategic incorporation of specific functional groups onto this heterocyclic system can profoundly influence its pharmacological profile. This guide focuses on the 4-Chloro-6-methoxy-3-nitroquinoline core, a synthetically accessible scaffold poised for the development of novel therapeutic leads. While comprehensive comparative studies on a unified set of its analogs are emerging, this document synthesizes available data from structurally related compounds to provide insights into potential structure-activity relationships (SAR) and to guide future research in this promising area.

We will explore the comparative biological activities of hypothetical analogs of 4-Chloro-6-methoxy-3-nitroquinoline, drawing inferences from published studies on related quinoline and nitroaromatic compounds. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis but also detailed experimental protocols and the rationale behind methodological choices.

Anticancer Potential: Targeting Cellular Proliferation

The quinoline nucleus is a well-established pharmacophore in oncology.[2] Derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[2] The presence of a nitro group can enhance this activity, often through bioreductive activation in hypoxic tumor environments.

Comparative Anticancer Activity of Hypothetical Analogs

The following table presents a predictive comparison of the cytotoxic potential of various hypothetical 4-Chloro-6-methoxy-3-nitroquinoline analogs against representative cancer cell lines. These predictions are based on established structure-activity relationships from related quinoline and quinazoline derivatives, where substitutions at the 4-position and on the benzenoid ring significantly modulate activity.[4][5][6]

Compound IDR1 (at C4)R2 (at C7)Predicted IC50 (µM) vs. HeLaPredicted IC50 (µM) vs. BGC823Rationale for Predicted Activity
Parent -Cl-H>50>50The chloro group at C4 is a good leaving group for further modification but may not be optimal for activity itself.
Analog 1 -NH-(4-fluorophenyl)-H10-205-15Introduction of an anilino group at C4 is a common strategy for kinase inhibitors. The fluoro substituent can enhance binding.[6]
Analog 2 -NH-(3,4-difluorophenyl)-H5-101-5Dihalogenated anilino moieties often show improved potency.[7]
Analog 3 -NH-(4-methoxyphenyl)-H15-3010-25Methoxy-substituted anilines can also confer significant activity.[5]
Analog 4 -Cl-OCH3>50>50Additional methoxy groups on the quinoline ring can influence activity, though their effect is position-dependent.[4]
Analog 5 -NH-(4-fluorophenyl)-F5-151-10Halogen substitution on the quinoline ring can further modulate the electronic properties and improve cell permeability.

Note: The IC50 values are hypothetical and serve as a guide for prioritizing synthetic targets. Experimental validation is essential.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation. This protocol is based on standard methodologies for screening anticancer compounds.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, BGC823)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[8]

  • Remove the existing medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with compound dilutions B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Read absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Workflow for Cytotoxicity Screening.

Antimicrobial Activity: A Renewed Front against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history in this field, with many exhibiting potent antibacterial and antifungal activities.[1][9][10] The nitro group, in particular, is a well-known pharmacophore in antimicrobial drugs, often acting as a pro-drug that is activated by microbial nitroreductases.

Comparative Antimicrobial Activity of Hypothetical Analogs

This table provides a predictive comparison of the Minimum Inhibitory Concentration (MIC) of hypothetical 4-Chloro-6-methoxy-3-nitroquinoline analogs against representative bacterial and fungal strains. The predictions are based on SAR from related quinoline compounds, where lipophilicity and electronic effects of substituents play a crucial role in activity.[1][11]

Compound IDR1 (at C4)R2 (at C7)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliPredicted MIC (µg/mL) vs. C. albicans
Parent -Cl-H64-128>12864-128
Analog 6 -N(CH3)2-H32-6464-12832-64
Analog 7 -morpholino-H16-3232-6416-32
Analog 8 -NH-(2-pyridyl)-H8-1616-328-16
Analog 9 -Cl-NO216-3232-6416-32
Analog 10 -morpholino-F8-1616-328-16

Note: MIC values are hypothetical and intended to guide synthesis. Experimental verification is required.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first well, add 50 µL of the test compound at a concentration of 4x the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria.

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (inoculum with a standard antimicrobial) and a negative control (broth only, no inoculum) and a growth control (inoculum in broth).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

MIC_Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate C->D E Observe for microbial growth D->E F Determine the lowest concentration with no growth (MIC) E->F

Broth Microdilution Workflow for MIC Determination.

Antiparasitic Activity: A Potential Avenue for Neglected Diseases

Nitroaromatic compounds are effective against a range of protozoan parasites, including those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.).[12][13] The nitro group is often crucial for their mechanism of action, which can involve the generation of reactive nitrogen species within the parasite. The 8-nitroquinoline scaffold, a close relative of our target structure, has shown promise in this area.[12]

Comparative Antiparasitic Activity of Hypothetical Analogs

The following table outlines the predicted in vitro activity of hypothetical 4-Chloro-6-methoxy-3-nitroquinoline analogs against T. cruzi. The predictions are based on the known importance of the nitro group and the influence of substituents on cell permeability and target interaction in related nitroheterocyclic drugs.

Compound IDR1 (at C4)R2 (at C7)Predicted EC50 (µM) vs. T. cruziRationale for Predicted Activity
Parent -Cl-H20-40The core structure possesses potential, but optimization is needed.
Analog 11 -NH2-H10-20An amino group at C4 can modulate the electronic properties and basicity, potentially improving activity.
Analog 12 -N3-H5-10The azide group can be a bioisostere for other functional groups and may enhance activity.
Analog 13 -H-H>50Removal of the chloro group may reduce reactivity and activity.
Analog 14 -NH-(cyclopropyl)-H1-5Small, rigid substituents at the 4-position can lead to improved binding and potency.

Note: EC50 values are hypothetical and require experimental confirmation.

Experimental Protocol: In Vitro Anti-Trypanosomal Assay

This protocol describes a typical method for evaluating the activity of compounds against the intracellular amastigote form of T. cruzi, the clinically relevant stage of the parasite.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against intracellular T. cruzi.

Materials:

  • Host cells (e.g., L6 myoblasts or RAW 264.7 macrophages)

  • Trypomastigotes of T. cruzi

  • Complete culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa)

  • Fluorescence microscope or high-content imaging system

  • Reference drug (e.g., benznidazole)

Procedure:

  • Host Cell Seeding: Seed host cells in 96-well plates and incubate for 24 hours.

  • Infection: Infect the host cells with trypomastigotes at a multiplicity of infection (MOI) of 5-10. Incubate for 2-4 hours to allow for parasite invasion.

  • Wash: Wash the plates with medium to remove non-internalized parasites.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 48-72 hours to allow for the differentiation of trypomastigotes into amastigotes and their replication.

  • Fixing and Staining: Fix the cells with paraformaldehyde and stain the nuclei of both host cells and parasites with DAPI or Giemsa.

  • Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imager. Quantify the number of parasites per host cell.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the EC50 value by plotting the inhibition percentage against the compound concentration. A parallel assay on uninfected host cells should be run to determine cytotoxicity (CC50) and calculate the selectivity index (SI = CC50/EC50).

Antiparasitic_Workflow A Seed host cells B Infect with T. cruzi trypomastigotes A->B C Wash to remove extracellular parasites B->C D Add serially diluted compounds C->D E Incubate for 48-72h D->E F Fix and stain cells E->F G Image and quantify intracellular parasites F->G H Calculate EC50 and Selectivity Index G->H

Workflow for In Vitro Anti-T. cruzi Screening.

Concluding Remarks and Future Directions

The 4-Chloro-6-methoxy-3-nitroquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and parasitology. The analysis of related compounds suggests that strategic modifications, particularly at the C4 position, can significantly enhance biological activity. The introduction of substituted anilino groups appears to be a viable strategy for developing potent anticancer agents, while the incorporation of various amino and heterocyclic moieties at this position could yield effective antimicrobial and antiparasitic compounds.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of newly synthesized analogs. It is imperative that the predictive data presented herein is subjected to rigorous experimental validation. Future work should focus on the synthesis of a diverse library of these analogs and their comprehensive biological screening to establish definitive structure-activity relationships. Such studies will be instrumental in advancing compounds from this chemical class into preclinical and clinical development.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. NIH. Available at: [Link]

  • New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link]

  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Available at: [Link]

  • Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available at: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI. Available at: [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Activities of Quinoxaline, Nitroquinoxaline, and[1][9][12]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. PMC - NIH. Available at: [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Frontiers. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. Available at: [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Available at: [Link]

  • (PDF) Evaluation of antiparasitic, antituberculosis and antiangiogenic activities of 3-aminoquinolin-2-one derivatives. ResearchGate. Available at: [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC - NIH. Available at: [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. Available at: [Link]

  • In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. PubMed. Available at: [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]

Sources

Validation

Benchmarking the synthesis of 4-Chloro-6-methoxy-3-nitroquinoline against literature methods

This guide provides a comprehensive technical comparison of established and proposed synthetic routes to 4-Chloro-6-methoxy-3-nitroquinoline, a key building block in medicinal chemistry and drug development. By examining...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of established and proposed synthetic routes to 4-Chloro-6-methoxy-3-nitroquinoline, a key building block in medicinal chemistry and drug development. By examining different methodological approaches, this document aims to equip researchers, scientists, and process chemists with the critical information needed to select the most suitable synthesis strategy based on factors such as starting material availability, reaction efficiency, and scalability.

Introduction: The Significance of 4-Chloro-6-methoxy-3-nitroquinoline

Substituted quinolines are a prominent class of N-heterocyclic compounds with a wide range of biological activities, making them privileged scaffolds in pharmaceutical research.[1] 4-Chloro-6-methoxy-3-nitroquinoline, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The presence of the chloro, methoxy, and nitro groups at specific positions on the quinoline core provides multiple reaction sites for further chemical transformations, enabling the generation of diverse molecular libraries. This guide will benchmark two distinct synthetic pathways to this important molecule.

Method 1: Multi-Step Synthesis from 4-Methoxyaniline

This approach constructs the quinoline ring system from a readily available aniline precursor, followed by sequential functionalization. The methodology is adapted from the successful synthesis of the closely related 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[2][3][4] This route involves three key transformations: cyclization, nitration, and chlorination.

Rationale for Experimental Choices

The initial cyclization to form the quinolin-4-ol core is a crucial step. While the literature procedure for the 2-methyl analog utilizes ethyl acetoacetate, a variation of the Conrad-Limpach reaction would be employed here. By reacting 4-methoxyaniline with diethyl malonate, the formation of the quinolin-4-ol without the C2-methyl substituent can be achieved. The subsequent nitration is directed to the electron-rich position 3 of the quinoline ring. Finally, the conversion of the 4-hydroxy group to a chloro group is a standard transformation, often accomplished with reagents like phosphorus oxychloride (POCl₃), which is a powerful and efficient chlorinating agent for such systems.[5]

Experimental Protocol: Method 1

Step 1a: Synthesis of 6-methoxyquinolin-4-ol

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, combine 4-methoxyaniline and diethyl malonate.

  • Heat the mixture to a high temperature (typically >200 °C) to facilitate the condensation and subsequent cyclization.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude 6-methoxyquinolin-4-ol by filtration.

  • Purify the product by recrystallization.

Step 1b: Synthesis of 6-methoxy-3-nitroquinolin-4-ol

  • Suspend the 6-methoxyquinolin-4-ol in a suitable solvent such as propionic acid.

  • Carefully add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to drive the reaction to completion.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid by filtration, wash with water until neutral, and dry to obtain 6-methoxy-3-nitroquinolin-4-ol.

Step 1c: Synthesis of 4-Chloro-6-methoxy-3-nitroquinoline

  • In a well-ventilated fume hood, suspend 6-methoxy-3-nitroquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (around 110 °C) for several hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring the mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield 4-chloro-6-methoxy-3-nitroquinoline.

Method 1: Multi-Step Synthesis from 4-Methoxyaniline cluster_0 Step 1a: Cyclization cluster_1 Step 1b: Nitration cluster_2 Step 1c: Chlorination 4-Methoxyaniline 4-Methoxyaniline Cyclization Cyclization 4-Methoxyaniline->Cyclization Diethyl Malonate Diethyl Malonate Diethyl Malonate->Cyclization 6-methoxyquinolin-4-ol 6-methoxyquinolin-4-ol Cyclization->6-methoxyquinolin-4-ol Nitration Nitration 6-methoxyquinolin-4-ol->Nitration 6-methoxy-3-nitroquinolin-4-ol 6-methoxy-3-nitroquinolin-4-ol Nitration->6-methoxy-3-nitroquinolin-4-ol Chlorination Chlorination 6-methoxy-3-nitroquinolin-4-ol->Chlorination 4-Chloro-6-methoxy-3-nitroquinoline 4-Chloro-6-methoxy-3-nitroquinoline Chlorination->4-Chloro-6-methoxy-3-nitroquinoline

Caption: Workflow for the multi-step synthesis of 4-Chloro-6-methoxy-3-nitroquinoline from 4-methoxyaniline.

Method 2: Synthesis from Commercially Available 6-methoxy-3-nitroquinolin-4-ol

This approach leverages the commercial availability of the key intermediate, 6-methoxy-3-nitroquinolin-4-ol, significantly shortening the synthetic sequence.[6] This route consists of a single, final chlorination step.

Rationale for Experimental Choices

The primary advantage of this method is the reduced number of synthetic steps, which can lead to a higher overall yield and reduced labor. The chlorination of the hydroxyl group at the 4-position of the quinoline ring is a well-established and high-yielding transformation. Phosphorus oxychloride is the reagent of choice due to its effectiveness and the relative ease of product isolation.[5]

Experimental Protocol: Method 2

Step 2: Chlorination of 6-methoxy-3-nitroquinolin-4-ol

  • In a reaction vessel placed in a fume hood, suspend the commercially sourced 6-methoxy-3-nitroquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 1-2 hours.

  • Monitor the reaction's completion using TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and cautiously pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Neutralize the resulting acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash extensively with water to remove any inorganic salts, and dry under vacuum to obtain the final product, 4-chloro-6-methoxy-3-nitroquinoline.

Method 2: Synthesis from 6-methoxy-3-nitroquinolin-4-ol cluster_0 Step 2: Chlorination 6-methoxy-3-nitroquinolin-4-ol (Commercial) 6-methoxy-3-nitroquinolin-4-ol (Commercial) Chlorination Chlorination 6-methoxy-3-nitroquinolin-4-ol (Commercial)->Chlorination 4-Chloro-6-methoxy-3-nitroquinoline 4-Chloro-6-methoxy-3-nitroquinoline Chlorination->4-Chloro-6-methoxy-3-nitroquinoline

Caption: Workflow for the synthesis of 4-Chloro-6-methoxy-3-nitroquinoline from a commercial precursor.

Comparative Analysis

ParameterMethod 1: Multi-Step SynthesisMethod 2: From Commercial Intermediate
Starting Material 4-Methoxyaniline6-methoxy-3-nitroquinolin-4-ol
Number of Steps 31
Overall Yield Moderate (product of three steps)High (single step)
Reagent Cost Lower initial costHigher initial cost for advanced intermediate
Time Efficiency LowerHigher
Scalability Potentially more challenging due to multiple stepsMore straightforward to scale up
Process Control Requires careful control over three distinct reactionsRequires control over a single, potentially vigorous reaction
Waste Generation Higher due to multiple steps and purificationLower

Conclusion and Recommendations

The choice between these two synthetic routes for 4-Chloro-6-methoxy-3-nitroquinoline will largely depend on the specific needs and resources of the laboratory.

Method 2 is the more efficient and practical choice for rapid synthesis and for laboratories where the commercial availability of 6-methoxy-3-nitroquinolin-4-ol is reliable. The single-step process significantly reduces synthesis time and labor, and is likely to provide a higher overall yield, making it more suitable for larger-scale production and for applications where speed is critical.

For most research and development applications where time and efficiency are paramount, Method 2 is the recommended approach , provided the starting intermediate is accessible. Method 1 remains a viable and valuable alternative for situations requiring synthesis from more fundamental precursors or for cost-optimization on a very large scale where in-house production of the intermediate is feasible.

References

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Abdel-Wahab, B. F., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. [Link]

  • Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (1955). 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. [Link]

  • Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • Al-Majedy, Y. K., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. [Link]

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. [Link]

  • Vasilev, A. A., & Kotha, S. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis. [Link]

  • US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.
  • What is the procedure for 4 synthesis of 6-nitroquinazolin-4(3H)-one from 5-nitroanthranilonitrile and formic a?. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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4-Chloro-6-methoxy-3-nitroquinoline
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4-Chloro-6-methoxy-3-nitroquinoline
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